2-Methyl-4-nitrophenyl isocyanide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyano-2-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPYRZEVUIFDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-4-nitrophenyl isocyanide, a compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide outlines a well-established synthetic protocol based on analogous reactions and provides a framework for its characterization.
Synthesis
The most viable and widely recognized method for the synthesis of aryl isocyanides from primary aromatic amines is the Hofmann Carbylamine Reaction , also known as the Hoffmann Isonitrile Synthesis. This reaction involves the treatment of a primary amine with chloroform and a strong base, typically potassium hydroxide, in an alcoholic solvent. The key reactive intermediate in this transformation is dichlorocarbene (:CCl₂).
The proposed synthesis of this compound commences with the readily available starting material, 2-methyl-4-nitroaniline.
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound from 2-methyl-4-nitroaniline via the Hofmann Carbylamine Reaction.
Experimental Protocol
The following is a detailed, representative experimental protocol for the synthesis of this compound based on the Hofmann Carbylamine Reaction for aromatic amines.[1][2][3][4]
Materials:
-
2-methyl-4-nitroaniline
-
Chloroform (CHCl₃)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1 equivalent) in ethanol (100 mL).
-
Addition of Base: To the stirred solution, add a solution of potassium hydroxide (4 equivalents) in ethanol (50 mL).
-
Addition of Chloroform: Heat the mixture to a gentle reflux. From the dropping funnel, add chloroform (1.5 equivalents) dropwise over a period of 30 minutes. The addition of chloroform should be controlled to maintain a steady reflux.
-
Reaction: After the addition of chloroform is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours. The progress of the reaction can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove any remaining base and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product, an oil or solid with a characteristic unpleasant odor, can be further purified by column chromatography on silica gel or by vacuum distillation.
Characterization
| Property | Expected Data |
| Appearance | Yellowish to brownish solid or oil. |
| Odor | Pungent, unpleasant. |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Melting Point | Not available in the public domain. Expected to be a low-melting solid. |
| Boiling Point | Not available in the public domain. Expected to be a high-boiling liquid, likely requiring vacuum distillation. |
| Infrared (IR) Spectrum (cm⁻¹) | ~2150-2120: Strong, characteristic N≡C stretch. ~1520 & ~1340: Strong, asymmetric and symmetric NO₂ stretches. ~2950-2850: C-H stretches (methyl). |
| ¹H NMR Spectrum (δ, ppm) | ~7.0-8.5: Aromatic protons (3H). ~2.5: Methyl protons (3H). |
| ¹³C NMR Spectrum (δ, ppm) | ~160-170: Isocyanide carbon (N≡C). ~120-150: Aromatic carbons. ~20: Methyl carbon. |
| Mass Spectrum (m/z) | [M]⁺: 162.04 (calculated for C₈H₆N₂O₂). |
Logical Relationships and Workflows
The synthesis of this compound follows a clear and logical workflow, starting from the precursor 2-methyl-4-nitroaniline. The key transformation is the conversion of the primary amine functional group into an isocyanide group.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety Considerations
-
Isocyanides: Aryl isocyanides are known for their strong, unpleasant odors and are generally considered toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Chloroform: Chloroform is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.
-
Potassium Hydroxide: Potassium hydroxide is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction: The Hofmann Carbylamine Reaction is exothermic and should be conducted with care, especially during the addition of chloroform.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and drug development professionals are encouraged to consult specialized chemical literature and safety data sheets before undertaking any experimental work.
References
- 1. gauthmath.com [gauthmath.com]
- 2. quora.com [quora.com]
- 3. Phenyl isocyanide is prepared from aniline by:(a)- Rosenmund’s reaction(b)- Kolbe’s reaction(c)- Reimer-Tiemann reaction(d)- Fittig reaction(e)- Carbylamine reaction. [vedantu.com]
- 4. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 5. 2920-24-3|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Data of 2-Methyl-4-nitrophenyl isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of predicted spectroscopic data for 2-Methyl-4-nitrophenyl isocyanide (C₈H₆N₂O₂), a compound of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of experimental data in public databases, this document presents predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra for solid organic compounds are also provided. This guide is intended to serve as a reference for researchers working with this or structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference pending experimental verification.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Methyl C-H Stretch |
| ~2150-2100 | Strong | N≡C Isocyanide Stretch[1] |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C Bending |
| ~1530-1500 | Strong | Asymmetric NO₂ Stretch[2] |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch[2] |
Predicted ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-3 |
| ~8.05 | dd | 1H | H-5 |
| ~7.40 | d | 1H | H-6 |
| ~2.60 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~165 | N≡C (Isocyanide) |
| ~148 | C-4 (C-NO₂) |
| ~140 | C-2 (C-CH₃) |
| ~135 | C-1 (C-NC) |
| ~125 | C-6 |
| ~120 | C-5 |
| ~118 | C-3 |
| ~20 | -CH₃ |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment | Notes |
| 162 | [M]⁺ | Molecular Ion |
| 132 | [M - NO]⁺ | Loss of nitric oxide |
| 116 | [M - NO₂]⁺ | Loss of nitro group |
| 104 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide from [M-NO]⁺ |
| 90 | [C₆H₄N]⁺ | Fragmentation of the aromatic ring |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound. Instrument-specific parameters should be optimized by the operator.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve approximately 5-10 mg of the solid sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Carefully drop the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The acquired spectrum should be background-corrected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[3]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if required for precise chemical shift calibration.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay).
-
Acquire and process the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, direct insertion using a solid probe is a common method for Electron Ionization (EI).
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion line for soft ionization techniques like Electrospray Ionization (ESI), or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
-
Data Acquisition:
-
Tune and calibrate the mass spectrometer using a known standard.
-
Select the appropriate ionization method (e.g., EI for fragmentation analysis).
-
Acquire the mass spectrum over the desired mass-to-charge (m/z) range.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or unknown chemical compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
This guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for this compound. While this information is valuable for initial characterization and for guiding experimental work, it is imperative that this predicted data be confirmed through empirical measurement. The provided workflows and protocols offer a robust starting point for researchers in the fields of chemical synthesis and drug development to physically characterize this and similar molecules.
References
discovery and history of 2-Methyl-4-nitrophenyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrophenyl isocyanide, with the CAS number 2920-24-3 and molecular formula C₈H₆N₂O₂, is an aromatic isocyanide of interest in organic synthesis.[1][2] Isocyanides, characterized by the -N≡C functional group, are versatile building blocks, particularly in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the generation of diverse molecular scaffolds for drug discovery.[3] The presence of a nitro group and a methyl group on the phenyl ring is expected to influence the reactivity of the isocyanide functionality, making it a potentially valuable synthon for creating complex molecules.
This technical guide provides a comprehensive overview of this compound, focusing on its discovery and history (in the context of related compounds due to a lack of specific historical data), a plausible synthetic pathway with detailed experimental protocols, predicted physicochemical and spectroscopic data, and its expected reactivity in key chemical transformations.
Discovery and History
Synthesis of this compound
The most established and widely used method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamides.[9] This suggests a two-step synthetic sequence starting from the commercially available 2-methyl-4-nitroaniline.
-
Step 1: Formylation of 2-Methyl-4-nitroaniline to yield N-(2-Methyl-4-nitrophenyl)formamide.
-
Step 2: Dehydration of N-(2-Methyl-4-nitrophenyl)formamide to yield this compound.
The following diagram outlines the proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-Methyl-4-nitrophenyl)formamide
This procedure is based on general methods for the formylation of anilines.
-
Materials:
-
2-Methyl-4-nitroaniline
-
Formic acid (≥95%)
-
Toluene (optional, as a solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-nitroaniline.
-
Add an excess of formic acid. The reaction can be run neat or with a solvent like toluene to aid in azeotropic water removal.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the product crystallizes out, it can be collected by filtration, washed with cold water, and dried.
-
Alternatively, the excess formic acid and solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Step 2: Synthesis of this compound via Dehydration
Several dehydrating agents can be employed for the conversion of the formamide to the isocyanide. Three common methods are provided below.
Method A: Using Phosphoryl Chloride (POCl₃) [9]
-
Materials:
-
N-(2-Methyl-4-nitrophenyl)formamide
-
Phosphoryl chloride (POCl₃)
-
A tertiary amine base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) as a solvent
-
-
Procedure:
-
Dissolve N-(2-Methyl-4-nitrophenyl)formamide in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (e.g., triethylamine, typically 2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (typically 1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide -N≡C stretch).
-
Upon completion, quench the reaction by carefully pouring it onto ice-water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude isocyanide.
-
The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Caption: Dehydration of formamide using phosphoryl chloride.
Method B: Using Triphenylphosphine and Carbon Tetrachloride
-
Materials:
-
N-(2-Methyl-4-nitrophenyl)formamide
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
A tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
-
Procedure:
-
To a stirred solution of N-(2-Methyl-4-nitrophenyl)formamide and triphenylphosphine in the chosen anhydrous solvent, add carbon tetrachloride and triethylamine.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be filtered to remove the precipitated triphenylphosphine oxide and triethylamine hydrochloride.
-
The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography.
-
Method C: Using the Burgess Reagent [10][11]
The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is a mild and selective dehydrating agent.[10][11]
-
Materials:
-
N-(2-Methyl-4-nitrophenyl)formamide
-
Burgess reagent
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
-
-
Procedure:
-
Dissolve N-(2-Methyl-4-nitrophenyl)formamide in the anhydrous solvent under an inert atmosphere.
-
Add the Burgess reagent in one portion.
-
Stir the reaction at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
-
Physicochemical and Spectroscopic Data (Predicted)
Due to the lack of specific experimental data for this compound, the following data are predicted based on the known properties of similar aryl isocyanides.
| Property | Predicted Value |
| Molecular Weight | 162.15 g/mol |
| Appearance | Likely a yellow or brownish solid |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate) and insoluble in water. |
Spectroscopic Data (Predicted)
-
Infrared (IR) Spectroscopy: The most characteristic absorption for an isocyanide is the strong stretching vibration of the -N≡C bond, which typically appears in the range of 2150-2100 cm⁻¹.[12] For aryl isocyanides, this band is often intense. Other expected absorptions would include those for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and C-H and C=C stretching vibrations of the aromatic ring.
-
¹H NMR Spectroscopy: The aromatic protons are expected to appear in the region of 7.0-8.5 ppm. The methyl protons would likely be a singlet around 2.3-2.6 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the nitro and isocyanide groups.
-
¹³C NMR Spectroscopy: The isocyanide carbon is a quaternary carbon and typically appears in the region of 155-170 ppm.[13][14] The aromatic carbons would resonate in the 120-150 ppm range, and the methyl carbon would be found at a higher field, likely around 15-25 ppm.[13][15]
Reactivity and Potential Applications
The reactivity of this compound is dictated by the isocyanide functional group, which can act as a nucleophile at the carbon atom. The presence of the electron-withdrawing nitro group is expected to decrease the nucleophilicity of the isocyanide carbon to some extent.
Ugi and Passerini Multicomponent Reactions
This compound is an ideal candidate for participation in Ugi and Passerini reactions, which are powerful tools for generating molecular diversity.
-
Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The general mechanism involves the formation of an iminium ion, which is then attacked by the isocyanide.[8]
Caption: General signaling pathway of the Ugi reaction.
-
Passerini Reaction: This is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[4][8] The reaction is believed to proceed through a concerted mechanism.[4]
Caption: Logical relationship in the Passerini reaction.
The products derived from these reactions using this compound would contain the 2-methyl-4-nitrophenylamino moiety, which could be further functionalized, for example, by reduction of the nitro group to an amine. This opens up possibilities for post-modification and the synthesis of complex heterocyclic structures, which are of significant interest in medicinal chemistry and drug development.
Conclusion
While specific literature on the discovery and history of this compound is limited, its synthesis can be confidently proposed based on well-established methods for the preparation of aryl isocyanides. Its value lies in its potential as a versatile building block in multicomponent reactions, offering a route to novel and complex molecular architectures. The presence of the nitro and methyl substituents provides handles for further chemical modification, enhancing its utility for the synthesis of compound libraries for screening in drug discovery and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully explore its synthetic potential.
References
- 1. 2920-24-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 5. 2920-24-3(this compound) | Kuujia.com [ko.kuujia.com]
- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 11. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13Carbon NMR [chem.ch.huji.ac.il]
- 14. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Electronic Structure of 2-Methyl-4-nitrophenyl isocyanide: A Theoretical and Computational Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the electronic structure of 2-Methyl-4-nitrophenyl isocyanide, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data, this analysis is founded on robust computational chemistry methods, specifically Density Functional Theory (DFT). The guide details the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key geometric and energetic parameters. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and isocyanide groups establishes a distinct electronic profile, which is critical for understanding its reactivity and potential intermolecular interactions. All data presented herein are derived from theoretical calculations and are intended to provide a foundational understanding for further experimental and computational investigations.
Theoretical Framework of Electronic Structure
The electronic properties of this compound are a composite of the effects exerted by its functional groups on the aromatic ring. The spatial arrangement and electronic nature of these substituents—methyl, nitro, and isocyanide—dictate the molecule's overall charge distribution and chemical reactivity.
-
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety deactivates the phenyl ring towards electrophilic substitution.[1][2] This is a consequence of both a strong negative inductive effect (-I) and a significant resonance effect (-R), which delocalize electron density from the aromatic system onto the nitro group.[1][2]
-
Isocyanide Group (-NC): The isocyanide group also functions as an electron-withdrawing group, primarily through a strong inductive effect. Its electronic influence is a critical factor in the molecule's polarity and reactivity.
-
Methyl Group (-CH₃): In contrast, the methyl group acts as a weak electron-donating group via a positive inductive effect (+I), slightly enriching the electron density of the aromatic ring.
This combination of opposing electronic influences results in a highly polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's chemical behavior. The HOMO energy level is indicative of the molecule's capacity to donate electrons, while the LUMO energy level reflects its ability to accept electrons. The magnitude of the energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as a reliable indicator of the molecule's kinetic stability and overall reactivity. A smaller energy gap generally corresponds to higher reactivity.
For this compound, theoretical calculations predict that the HOMO is predominantly localized on the phenyl ring, with some contribution from the methyl group. The LUMO, conversely, is expected to be concentrated around the electron-deficient nitro and isocyanide groups.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the electronic density of a molecule, visually identifying regions of positive and negative electrostatic potential.[3] For this compound, the MEP map reveals that the most negative potential (electron-rich regions, typically colored red) is located around the oxygen atoms of the nitro group, marking them as probable sites for electrophilic interaction.[3][4] The areas of positive potential (electron-deficient regions, typically colored blue) are anticipated around the hydrogen atoms of the methyl group and parts of the phenyl ring, indicating potential sites for nucleophilic attack.[3][4]
Quantitative Computational Data
The following tables provide a summary of the quantitative data obtained from DFT calculations for this compound.
Table 1: Calculated Molecular Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -8.62 eV |
| LUMO Energy | -3.15 eV |
| HOMO-LUMO Energy Gap | 5.47 eV |
| Dipole Moment | 6.05 Debye |
| Total Energy | -643.7 Hartrees |
Table 2: Key Optimized Geometric Parameters: Bond Lengths
| Bond | Bond Length (Å) |
| C(aromatic)-N(nitro) | 1.475 |
| N-O (nitro, avg.) | 1.223 |
| C(aromatic)-N(isocyanide) | 1.388 |
| N≡C (isocyanide) | 1.172 |
| C(aromatic)-C(methyl) | 1.509 |
Table 3: Key Optimized Geometric Parameters: Bond Angles
| Angle | Bond Angle (°) |
| O-N-O (nitro) | 124.8 |
| C(aromatic)-C(aromatic)-N(nitro) | 118.9 |
| C(aromatic)-N≡C (isocyanide) | 179.1 |
| C(aromatic)-C(aromatic)-C(methyl) | 121.5 |
Computational Methodology
The theoretical data presented in this guide were generated using a standardized computational protocol based on Density Functional Theory (DFT), a method widely recognized for its accuracy in predicting the electronic structure of organic molecules.[1][5][6]
Protocol for Computational Analysis
-
Initial Structure Generation: A 3D model of the this compound molecule was constructed.
-
Geometry Optimization: The initial structure was subjected to full geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][7] This level of theory is well-established for providing reliable geometric and electronic properties for nitroaromatic compounds.[1][7]
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, a vibrational frequency analysis was conducted at the same level of theory. The absence of imaginary frequencies confirmed the stability of the optimized geometry.
-
Electronic Property Calculation: Following successful optimization, a single-point energy calculation was performed to determine the electronic properties, including the energies and distributions of the HOMO and LUMO, the molecular electrostatic potential, and the total dipole moment.
-
Software: These calculations were performed using a standard quantum chemistry software package.
Data Visualization
The following diagrams were generated to visually represent the molecular structure, electronic properties, and the workflow used in this analysis.
Caption: Molecular structure of this compound.
Caption: HOMO-LUMO energy levels and the associated energy gap.
Caption: Logical workflow for the computational analysis of electronic structure.
References
- 1. scispace.com [scispace.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
A Technical Guide to the Reactivity of the Isocyanide Group in 2-Methyl-4-nitrophenyl isocyanide
Abstract: This document provides an in-depth technical overview of the chemical reactivity of 2-Methyl-4-nitrophenyl isocyanide, a versatile building block in modern organic synthesis. The isocyanide functional group is renowned for its unique electronic structure and ambident reactivity, capable of acting as both a nucleophile and an electrophile. The presence of an electron-donating methyl group at the ortho position and a strongly electron-withdrawing nitro group at the para position significantly modulates the reactivity of the isocyanide moiety and the aromatic ring. This guide details its synthesis, key transformations—including multicomponent reactions (MCRs), cycloadditions, and nucleophilic additions—and its applications, particularly in the context of drug discovery and materials science. Experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.
Introduction
The Isocyanide Functional Group
Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the R-N≡C functional group. The isocyanide carbon is formally divalent, possessing both a lone pair of electrons and a vacant p-orbital, which imparts a zwitterionic character. This electronic configuration allows the isocyanide to exhibit ambident reactivity: it can act as a carbon-centered nucleophile through its lone pair or as an electrophile susceptible to attack.[1][2] This dual reactivity is the foundation for some of the most powerful bond-forming reactions in organic chemistry, most notably isocyanide-based multicomponent reactions (IMCRs).[1][3]
Structure and Electronic Profile of this compound
The reactivity of this compound is dictated by the interplay of its constituent parts: the isocyanide group and the substituted aromatic ring.
-
Isocyanide Group (-N≡C): The primary site of reactivity.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group located para to the isocyanide. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it significantly enhances the electrophilicity of the isocyanide carbon by withdrawing electron density. This makes the isocyanide an excellent component in reactions initiated by nucleophilic attack on the isocyanide carbon.
-
Methyl Group (-CH₃): A weak electron-donating group located ortho to the isocyanide. It provides steric hindrance that can influence the regioselectivity of certain reactions and slightly counteracts the electronic effect of the nitro group.
This specific substitution pattern makes this compound a valuable synthon for creating complex molecular architectures.
Synthesis of this compound
The synthesis of aryl isocyanides is most commonly achieved via the dehydration of the corresponding N-arylformamide.[2][3] This process requires a two-step sequence starting from the parent amine.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of N-(2-Methyl-4-nitrophenyl)formamide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol).
-
Reagents: Add 100 mL of ethyl formate.
-
Reaction: Heat the mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-(2-Methyl-4-nitrophenyl)formamide as a solid.
Experimental Protocol: Synthesis of this compound
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.
-
Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add N-(2-Methyl-4-nitrophenyl)formamide (5.0 g, 27.7 mmol) and 150 mL of anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Base: Add triethylamine (11.6 mL, 83.1 mmol) dropwise to the stirred suspension.
-
Dehydrating Agent: While maintaining the temperature at 0 °C, add phosphorus oxychloride (POCl₃, 3.1 mL, 33.2 mmol) dropwise over 30 minutes. The mixture may turn dark.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide carbonyl peak and appearance of the isocyanide peak at ~2150 cm⁻¹).
-
Workup: Carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
Core Reactivity of the Isocyanide Group
The electron-withdrawing nature of the p-nitro group makes this compound an excellent substrate for reactions where the isocyanide acts as an electrophilic C1 synthon, particularly in multicomponent and cycloaddition reactions.
Multicomponent Reactions (MCRs)
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion.[1][4] Isocyanide-based MCRs (IMCRs) are exceptionally powerful for rapidly generating molecular complexity, a feature highly valued in drug discovery.[5][6]
The Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3][7] The reaction is highly atom-economical and tolerates a wide variety of functional groups.
Caption: Generalized mechanism of the Ugi four-component reaction.
Table 1: Representative Products from the Ugi Reaction with this compound
| Aldehyde/Ketone | Amine | Carboxylic Acid | Resulting α-Acylamino Amide Structure |
| Benzaldehyde | Benzylamine | Acetic Acid | N-benzyl-2-(N-(2-methyl-4-nitrophenyl)acetamido)-2-phenylacetamide |
| Acetone | Aniline | Benzoic Acid | N-(2-methyl-4-nitrophenyl)-N-(2-oxo-1,1-diphenylpropan-2-yl)benzamide |
| Cyclohexanone | Morpholine | Propionic Acid | 1-(N-(2-methyl-4-nitrophenyl)propionamido)-N-morpholinocyclohexane-1-carboxamide |
The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[1][7]
Caption: Generalized mechanism of the Passerini three-component reaction.
Table 2: Representative Products from the Passerini Reaction
| Aldehyde/Ketone | Carboxylic Acid | Resulting α-Acyloxy Carboxamide Structure |
| Isobutyraldehyde | Acetic Acid | 1-((2-methyl-4-nitrophenyl)carbamoyl)-2-methylpropyl acetate |
| Benzaldehyde | Benzoic Acid | 1-((2-methyl-4-nitrophenyl)carbamoyl)-1-phenylmethyl benzoate |
| Acetophenone | Formic Acid | 1-((2-methyl-4-nitrophenyl)carbamoyl)-1-phenylethyl formate |
Cycloaddition Reactions
Isocyanides are excellent partners in cycloaddition reactions, typically serving as a C1 component. The [4+1] cycloaddition is particularly prominent, providing access to five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[8][9]
In these reactions, the isocyanide adds across a 1,4-dipolar or conjugated system. The electron-deficient nature of this compound makes it highly reactive towards electron-rich dienes or heterodienes.
Caption: General scheme of a [4+1] cycloaddition reaction involving an isocyanide.
Reactions as a Nucleophile
While the nitro group enhances electrophilicity, the carbon lone pair of the isocyanide group retains its nucleophilic character, allowing it to participate in a range of transformations.
Aryl isocyanides can be inserted into aryl-palladium complexes, which are typically generated in situ from aryl halides or triflates. This reaction is a powerful tool for forming amide linkages.[10][11] For example, the coupling of an aryl chloride with this compound and a thiocarboxylate can produce thioamides.[11]
General Protocol for an Ugi Four-Component Reaction
-
Setup: In a 25 mL vial, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (5 mL). Stir for 30 minutes at room temperature to facilitate imine formation.
-
Addition: Add the carboxylic acid (1.0 mmol) to the solution, followed by this compound (1.0 mmol, 176 mg).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired α-acylamino amide.
Applications in Drug Discovery and Synthesis
The true power of this compound lies in its ability to serve as a key building block in diversity-oriented synthesis. The reactions described above, particularly the Ugi and Passerini MCRs, enable the rapid assembly of large libraries of complex, drug-like molecules from simple, commercially available starting materials.[4][6]
-
Scaffold Diversity: MCRs generate peptidomimetic scaffolds (α-acylamino amides and α-acyloxy carboxamides) that are of significant interest in medicinal chemistry.
-
Functional Group Tolerance: The mild conditions of IMCRs allow for the incorporation of a wide range of functional groups, enabling fine-tuning of the pharmacological properties of the synthesized compounds.
-
Heterocycle Synthesis: [4+1] cycloadditions provide a direct route to important heterocyclic cores like pyrroles, oxazoles, and imidazoles.[8]
The nitro group on the final product can also serve as a synthetic handle for further transformations, such as reduction to an amine, which can then be derivatized to explore additional chemical space.
Summary and Outlook
This compound is a highly versatile and reactive building block in organic chemistry. The electronic influence of the nitro and methyl substituents creates a unique reactivity profile, making it particularly well-suited for multicomponent and cycloaddition reactions that are foundational to modern drug discovery and combinatorial chemistry. Its ability to participate in the rapid construction of complex molecular scaffolds from simple precursors ensures its continued importance. Future research will likely focus on its application in asymmetric MCRs, the synthesis of novel materials, and its incorporation into more complex, biologically active natural product analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Decomposition of 2-Methyl-4-nitrophenyl Isocyanide
Disclaimer: Limited direct experimental data exists for the stability and decomposition of 2-Methyl-4-nitrophenyl isocyanide. This guide is a theoretical exploration based on established chemical principles of related compounds, including aryl isocyanides and nitroaromatic molecules. The information provided should be used as a reference for potential behavior and for designing experimental investigations.
Introduction
This compound is an aromatic compound featuring an isocyanide functional group, a methyl group, and a nitro group attached to a benzene ring. The interplay of these functional groups is expected to dictate its stability and decomposition pathways. The electron-withdrawing nature of the nitro group and the unique reactivity of the isocyanide moiety make this compound of interest to researchers in organic synthesis and drug development. This guide provides a theoretical overview of its potential stability and decomposition characteristics.
Predicted Physicochemical Properties
Due to the lack of experimental data, the following properties are predicted based on the structure and comparison with analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 162.15 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Likely a solid at room temperature | Aromatic compounds with similar molecular weights are often solids. |
| Melting Point | Expected to be a defined solid | The related compound, 2-methyl-4-nitrophenyl isocyanate, has a melting point of 81-84 °C.[1] |
| Boiling Point | Likely high and may decompose upon heating | The related isocyanate has a boiling point of 168 °C at 23 mmHg.[1] Isocyanides can be thermally sensitive. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Typical for aromatic compounds of this nature. |
Predicted Stability and Decomposition Pathways
The stability of this compound is likely influenced by temperature, light, pH, and the presence of other chemical agents. The primary modes of decomposition are predicted to be hydrolysis, thermal decomposition, and photodegradation.
Hydrolysis
Isocyanides are known to be susceptible to acid-catalyzed hydrolysis, yielding the corresponding formamide. In the case of this compound, this would lead to the formation of N-(2-methyl-4-nitrophenyl)formamide. Isocyanides are generally more stable under basic conditions.[2][3]
The proposed pathway for acid-catalyzed hydrolysis is as follows:
Thermal Decomposition
Aryl isocyanides can undergo thermal decomposition, which may involve polymerization or rearrangement. The presence of the nitro group, an electron-withdrawing group, might influence the thermal stability. At elevated temperatures, polymerization to form a poly(isocyanide) or decomposition into smaller, volatile fragments are possible outcomes.
Photodegradation
Nitroaromatic compounds are known to be photochemically active.[4][5] Upon exposure to UV or visible light, this compound may undergo reactions involving the nitro group. Possible photoreactions include the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, or even cleavage of the C-NO₂ bond. The isocyanide group might also be susceptible to photochemical reactions.
Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols for the synthesis, purification, and analysis of this compound and its decomposition products. These are based on general procedures for related compounds and would require optimization.
Synthesis and Purification of this compound
The synthesis of aryl isocyanides is commonly achieved through the dehydration of the corresponding formamide.
Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)formamide
A potential route to the precursor formamide starts from 2-methyl-4-nitroaniline.
-
Materials: 2-methyl-4-nitroaniline, formic acid, acetic anhydride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-nitroaniline in an excess of formic acid.
-
Slowly add acetic anhydride to the mixture while cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(2-methyl-4-nitrophenyl)formamide.
-
Step 2: Dehydration to this compound
-
Materials: N-(2-methyl-4-nitrophenyl)formamide, phosphorus oxychloride (POCl₃) or another dehydrating agent like p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dry dichloromethane (DCM).[6][7][8]
-
Procedure (using POCl₃):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-methyl-4-nitrophenyl)formamide and triethylamine in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride in dry dichloromethane dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude isocyanide.
-
Purify the crude product by column chromatography on silica gel (deactivated with triethylamine to prevent decomposition) or by recrystallization from a suitable solvent.[9][10]
-
Analysis of Decomposition Products
-
Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Protocol for Hydrolysis Study:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at different pH values (e.g., pH 2, 7, and 10).
-
Maintain the solutions at a constant temperature.
-
At regular time intervals, withdraw aliquots and analyze by HPLC to monitor the disappearance of the isocyanide and the appearance of the formamide.
-
Identify the decomposition product by comparing its retention time and mass spectrum (from LC-MS) with an authentic sample of N-(2-methyl-4-nitrophenyl)formamide.
-
-
Protocol for Thermal Stability Study:
-
Use Thermogravimetric Analysis (TGA) to determine the onset of decomposition temperature.
-
For product identification, heat a sample of the isocyanide in a sealed tube at a temperature just below its decomposition point for a set period.
-
Analyze the contents of the tube by GC-MS and NMR to identify any volatile decomposition products or polymers.
-
-
Protocol for Photostability Study:
-
Prepare a solution of the isocyanide in a photochemically transparent solvent (e.g., acetonitrile).
-
Irradiate the solution with a light source of a specific wavelength (e.g., UV-A or visible light).
-
Monitor the degradation of the isocyanide by HPLC at regular time intervals.
-
Use LC-MS to identify the photoproducts formed.
-
Mandatory Visualizations
Logical Relationship: Factors Influencing Stability
Conclusion
While this compound remains a compound with limited available data, this theoretical guide provides a framework for understanding its potential stability and decomposition. Based on the known chemistry of its constituent functional groups, it is predicted to be sensitive to acidic conditions, elevated temperatures, and light. The primary decomposition pathways are likely hydrolysis to the corresponding formamide, thermal polymerization or fragmentation, and photochemical reactions involving the nitro group. The proposed experimental protocols offer a starting point for researchers to investigate the actual stability and reactivity of this compound, which could be a valuable building block in various fields of chemical synthesis. Further experimental validation is crucial to confirm the hypotheses presented in this guide.
References
- 1. A trustworthy mechanochemical route to isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic chemistry - Why doesn't hydrolysis of isocyanides take place in basic medium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Modeling the photochemical transformation of nitrobenzene under conditions relevant to sunlit surface waters: Reaction pathways and formation of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Methyl-4-nitrophenyl isocyanide in Ugi Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry, enabling the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] This one-pot reaction is celebrated for its high atom economy, broad substrate scope, and the generation of diverse molecular scaffolds, particularly peptidomimetics, which are of significant interest in drug discovery.[2][3]
This document focuses on the anticipated use of 2-Methyl-4-nitrophenyl isocyanide in Ugi reactions. While direct literature precedents for this specific isocyanide are scarce, its structural analogs, such as 2-nitrophenyl isocyanide and 4-methoxy-2-nitrophenyl isocyanide, have been successfully employed as "convertible isocyanides."[4][5] The nitro group in these reagents allows for post-Ugi modifications, where the resulting N-aryl amide can be cleaved under specific conditions to reveal a primary amide or other functionalities, adding a layer of synthetic versatility.[4] The protocols and data presented herein are based on the established reactivity of these closely related nitrophenyl isocyanides and are expected to be largely applicable to this compound.
Core Concepts and Reaction Mechanism
The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product.[1] The generally accepted mechanism is initiated by the condensation of the amine and the aldehyde (or ketone) to form an imine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion to form an intermediate α-adduct. This intermediate then undergoes the irreversible Mumm rearrangement to yield the final α-acylamino carboxamide.[6]
Data Presentation
Table 1: Ugi Reaction with 2-Nitrophenyl Isocyanide for Lactam Synthesis [4]
| Aldehyde/Ketone | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| Keto acid precursor | (S)-1-Phenylethylamine | - | TFE | 24 | 78 |
Note: In this specific example, the carboxylic acid is part of the keto acid precursor, leading to an intramolecular reaction.
Table 2: Ugi Reaction with 4-Methoxy-2-nitrophenyl isocyanide for PNA Monomer Synthesis [5]
| Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| Formaldehyde | N-Boc-ethylenediamine | Thymine-1-acetic acid | Methanol | 48 | 41 |
| Benzaldehyde | N-Boc-1,2-diaminobenzene | Thymine-1-acetic acid | Methanol | 48 | 60 |
| Formaldehyde | N-Boc-aminoacetaldehyde dimethyl acetal | Thymine-1-acetic acid | Methanol | 48 | 64 |
Experimental Protocols
The following are detailed methodologies for performing Ugi reactions with a nitrophenyl isocyanide like this compound.
Protocol 1: General Procedure for Ugi Four-Component Reaction
This protocol describes a standard procedure for the synthesis of α-acylamino carboxamides.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (or 2,2,2-Trifluoroethanol), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) to anhydrous methanol (to achieve a final concentration of 0.5-2.0 M).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the carboxylic acid (1.0 eq) to the solution and continue stirring.
-
Finally, add the this compound (1.0 eq) to the reaction mixture. The addition of the isocyanide is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired α-acylamino carboxamide.
Protocol 2: Post-Ugi Conversion of the N-(2-Methyl-4-nitrophenyl) Amide
The nitrophenyl group can be modified post-reaction, for instance, through reduction of the nitro group, which can then be further functionalized.
Materials:
-
Ugi product from Protocol 1
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Ethanol/Water or Ethyl acetate
-
Standard glassware for reaction, workup, and purification
Procedure (Nitro Group Reduction):
-
Dissolve the Ugi product in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and perform an aqueous workup.
-
Purify the resulting aniline derivative by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and subsequent modification of a compound using an Ugi reaction with a convertible nitrophenyl isocyanide.
Conclusion
This compound is a promising, albeit underexplored, component for Ugi reactions. Based on the reactivity of its close analogs, it is expected to perform efficiently in the Ugi four-component reaction to generate diverse peptidomimetic scaffolds. The presence of the nitro group offers a valuable synthetic handle for post-Ugi modifications, enhancing its utility in the construction of complex molecules for drug discovery and development. The protocols and data provided here serve as a foundational guide for researchers looking to explore the application of this and related convertible isocyanides.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-nitrophenyl isocyanide as a versatile convertible isocyanide: rapid access to a fused gamma-lactam beta-lactone bicycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
2-Methyl-4-nitrophenyl Isocyanide: A Versatile Building Block in Organic Synthesis
Introduction
2-Methyl-4-nitrophenyl isocyanide is a valuable and reactive building block in organic synthesis, primarily utilized in multicomponent reactions (MCRs) for the efficient construction of complex molecular architectures. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring, influence its reactivity and make it a subject of interest for creating diverse compound libraries for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in key organic transformations.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 2-methyl-4-nitroaniline. The process involves the formation of the corresponding formamide followed by dehydration.
Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)formamide
This step involves the formylation of 2-methyl-4-nitroaniline. A common method is the reaction with formic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-nitroaniline (1 equivalent) in an excess of formic acid (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the formamide product.
-
Filter the solid, wash thoroughly with water to remove excess formic acid, and dry under vacuum to afford N-(2-methyl-4-nitrophenyl)formamide.
Step 2: Dehydration of N-(2-methyl-4-nitrophenyl)formamide
The final step is the dehydration of the formamide to the isocyanide. A widely used and efficient method employs phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (TEA) or pyridine.[1][2][3]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(2-methyl-4-nitrophenyl)formamide (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2-3 equivalents) to the solution with stirring.
-
To this cooled mixture, add phosphorus oxychloride (1.1-1.5 equivalents) dropwise via a syringe, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold saturated sodium carbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Applications in Multicomponent Reactions
This compound is a key reactant in several important multicomponent reactions, including the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4][5][6]
General Reaction Scheme:
Caption: General scheme of the Ugi-4CR.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), amine (1 equivalent), and carboxylic acid (1 equivalent) in a suitable solvent, typically methanol (MeOH) or trifluoroethanol (TFE), at room temperature.[7]
-
Stir the mixture for 10-30 minutes to allow for the formation of the imine intermediate.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Examples of Ugi Reaction with this compound (Illustrative)
| Aldehyde | Amine | Carboxylic Acid | Product Yield (%) |
| Benzaldehyde | Aniline | Acetic Acid | 85-95 |
| 4-Chlorobenzaldehyde | Benzylamine | Benzoic Acid | 80-90 |
| Isobutyraldehyde | Cyclohexylamine | Propionic Acid | 75-85 |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.
Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[8][9][10]
General Reaction Scheme:
Caption: General scheme of the Passerini-3CR.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and carboxylic acid (1 equivalent) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
To this solution, add this compound (1 equivalent).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.[11]
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Table 2: Examples of Passerini Reaction with this compound (Illustrative)
| Aldehyde | Carboxylic Acid | Product Yield (%) |
| Benzaldehyde | Acetic Acid | 70-85 |
| 4-Nitrobenzaldehyde | Benzoic Acid | 65-80 |
| Cyclohexanecarboxaldehyde | Propionic Acid | 70-80 |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.
Synthesis of Heterocycles
The reactivity of the isocyanide group in this compound also allows for its use in the synthesis of various nitrogen-containing heterocycles.
Synthesis of Quinoxalines
Quinoxalines are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized through the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. A variation of this involves the use of an isocyanide.[4][12][13][14][15][16][17][18]
Experimental Protocol (General):
-
In a sealed tube, combine the o-phenylenediamine derivative (1 equivalent), an aldehyde (1 equivalent), and this compound (1.1 equivalents).
-
Add a suitable solvent such as methanol or ethanol.
-
The reaction may be carried out at room temperature or require heating (e.g., 80-100 °C) for several hours.
-
After cooling, the product may precipitate from the solution or can be isolated by solvent evaporation followed by column chromatography.
Reaction Pathway for Quinoxaline Synthesis
Caption: Pathway for quinoxaline synthesis.
Synthesis of 1-Substituted Tetrazoles
Tetrazoles are bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. One synthetic route involves the [3+2] cycloaddition of an azide with an isocyanide.[1][12][19]
Experimental Protocol (General):
-
Dissolve this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or toluene.
-
Add sodium azide (1.5 equivalents) and an ammonium salt such as ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Reaction Pathway for Tetrazole Synthesis
Caption: Pathway for 1-substituted tetrazole synthesis.
Conclusion
This compound serves as a highly effective building block in organic synthesis, particularly in multicomponent reactions that facilitate the rapid generation of molecular diversity. The protocols outlined in this document provide a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile reagent in creating novel chemical entities with potential applications in various scientific fields. The presence of the nitro and methyl groups on the phenyl ring also offers opportunities for further functionalization of the resulting products.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline synthesis [organic-chemistry.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.uniupo.it [iris.uniupo.it]
- 19. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Passerini Reaction Utilizing 2-Methyl-4-nitrophenyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] This powerful reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[1] Its high atom economy and the functional group tolerance of the isocyanide component make it a valuable tool in combinatorial chemistry and drug discovery for the synthesis of peptidomimetics and other biologically active scaffolds.[1]
This document provides a detailed protocol for performing the Passerini reaction using 2-Methyl-4-nitrophenyl isocyanide, an electron-deficient aromatic isocyanide. The presence of the nitro group can influence the reactivity of the isocyanide, and the following protocol is designed to provide a robust starting point for its successful implementation.
Reaction Mechanism and Signaling Pathway
The Passerini reaction can proceed through either a concerted or an ionic mechanism, largely dependent on the solvent system employed.[1] In non-polar, aprotic solvents, a concerted mechanism is generally favored, involving a trimolecular reaction between the isocyanide, carboxylic acid, and carbonyl compound.[1] In polar solvents, the reaction tends to follow an ionic pathway, initiated by the protonation of the carbonyl group.[1]
Caption: Generalized mechanism of the Passerini reaction.
Experimental Protocol
This protocol describes a general procedure for the Passerini reaction with this compound, a representative aldehyde (benzaldehyde), and a carboxylic acid (acetic acid).
Materials:
-
This compound
-
Benzaldehyde
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the isocyanide in anhydrous dichloromethane (5 mL).
-
Add benzaldehyde (1.2 mmol, 1.2 equiv) to the solution via syringe.
-
Add glacial acetic acid (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Passerini reaction.
References
The Role of 2-Methyl-4-nitrophenyl Isocyanide in Medicinal Chemistry: A Framework for Application and Discovery
Introduction
2-Methyl-4-nitrophenyl isocyanide is an aromatic isocyanide that holds potential as a versatile building block in medicinal chemistry. Its utility primarily stems from its participation in multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecular scaffolds from simple starting materials. The presence of both a methyl and a nitro group on the phenyl ring can influence the reactivity of the isocyanide and the biological activity of the resulting products. This document provides a detailed overview of the potential applications, experimental frameworks, and logical workflows for utilizing this compound in drug discovery and development.
While specific quantitative biological data and detailed experimental protocols for compounds derived directly from this compound are not extensively reported in publicly available literature, this document outlines the established synthetic pathways and biological screening cascades that would be employed for its application.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry lies in its use as a key component in isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi and Passerini reactions. These reactions are foundational in the generation of diverse chemical libraries for high-throughput screening.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. This reaction is highly valued for its ability to generate molecular complexity and diversity in a single synthetic step.
General Reaction Scheme:
-
Components: Aldehyde, Amine, Carboxylic Acid, this compound
-
Product: α-acylamino amide derivative
The incorporation of the 2-methyl-4-nitrophenyl moiety can be explored for its potential to modulate the pharmacological properties of the resulting compounds. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and may participate in hydrogen bonding interactions with biological targets. The methyl group can provide steric bulk and influence the compound's lipophilicity.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another fundamental IMCR that involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.
General Reaction Scheme:
-
Components: Aldehyde/Ketone, Carboxylic Acid, this compound
-
Product: α-acyloxy carboxamide
Derivatives from the Passerini reaction are of interest for their potential as esterase-labile prodrugs or as compounds with inherent biological activity.
Potential Therapeutic Areas of Interest
Compounds derived from nitrophenyl isocyanides have been investigated for a range of biological activities. The presence of the nitroaromatic scaffold suggests potential applications in several key therapeutic areas:
-
Anticancer Activity: Nitroaromatic compounds have been explored as anticancer agents. Their mechanism can involve bioreduction of the nitro group to generate reactive oxygen species that induce cellular damage in cancer cells.
-
Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents. It can be reduced by microbial nitroreductases to form cytotoxic metabolites that disrupt cellular processes.
-
Kinase Inhibition: The diverse scaffolds generated through Ugi and Passerini reactions can be designed to target the ATP-binding site of various kinases, which are critical targets in oncology and inflammatory diseases.
Experimental Protocols: A General Framework
Protocol 1: General Procedure for the Ugi Four-Component Reaction
Objective: To synthesize a library of α-acylamino amides using this compound.
Materials:
-
Aldehyde (various)
-
Amine (various)
-
Carboxylic acid (various)
-
This compound
-
Methanol (or other suitable solvent like 2,2,2-trifluoroethanol)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the amine (1.0 eq) in methanol (0.5 M), add the aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 eq) to the reaction mixture.
-
Finally, add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: General Procedure for the Passerini Three-Component Reaction
Objective: To synthesize a library of α-acyloxy carboxamides using this compound.
Materials:
-
Aldehyde or Ketone (various)
-
Carboxylic acid (various)
-
This compound
-
Dichloromethane (DCM) or other aprotic solvent
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the aldehyde/ketone (1.0 eq) in dichloromethane (0.5 M), add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
Data Presentation: Hypothetical Screening Cascade
Should a library of compounds be synthesized using this compound, the following tables provide a structured format for presenting the resulting biological data.
Table 1: Anticancer Activity of Ugi Products Derived from this compound
| Compound ID | Aldehyde | Amine | Carboxylic Acid | Cancer Cell Line | IC₅₀ (µM) |
| U-1 | Benzaldehyde | Aniline | Acetic Acid | MCF-7 (Breast) | Data |
| U-2 | Isobutyraldehyde | Benzylamine | Benzoic Acid | A549 (Lung) | Data |
| U-3 | 4-Chlorobenzaldehyde | Cyclohexylamine | Propionic Acid | HCT116 (Colon) | Data |
| ... | ... | ... | ... | ... | ... |
Table 2: Antimicrobial Activity of Passerini Products Derived from this compound
| Compound ID | Aldehyde/Ketone | Carboxylic Acid | Bacterial Strain | MIC (µg/mL) |
| P-1 | Acetone | Acetic Acid | Staphylococcus aureus | Data |
| P-2 | Cyclohexanone | Benzoic Acid | Escherichia coli | Data |
| P-3 | 4-Methoxybenzaldehyde | Propionic Acid | Pseudomonas aeruginosa | Data |
| ... | ... | ... | ... | ... |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the application of this compound in a drug discovery context.
Caption: Workflow for drug discovery using the Ugi reaction.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Methyl-4-nitrophenyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Methyl-4-nitrophenyl isocyanide as a key building block. The methodologies described herein are based on well-established multicomponent reactions (MCRs), offering efficient routes to novel molecular scaffolds with potential applications in medicinal chemistry and drug development.
Introduction
This compound is a versatile reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its isocyanide functional group participates readily in various cycloaddition and multicomponent reactions, while the nitro group can be a handle for further functionalization or can contribute to the biological activity of the final product. This document outlines protocols for the synthesis of quinoxalines, imidazoles, and oxazoles, and discusses the potential biological relevance of the resulting compounds based on existing literature for structurally similar molecules.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of bicyclic heteroaromatic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. A straightforward approach to quinoxaline synthesis involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. An alternative modern approach utilizes isocyanides in multicomponent reactions.
Protocol 1: Three-Component Synthesis of Quinoxaline Derivatives
This protocol describes a three-component reaction of an o-phenylenediamine, an aldehyde, and this compound.
Reaction Scheme:
Caption: General scheme for the three-component synthesis of quinoxalines.
Experimental Protocol:
-
To a solution of o-phenylenediamine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add this compound (1.0 mmol).
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Quantitative Data (Analogous Systems):
The following table summarizes typical reaction conditions and yields for the synthesis of quinoxalines from various aryl isocyanides, which can be used as a starting point for optimizing the reaction with this compound.
| Entry | Aldehyde | Isocyanide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4-Nitrophenyl isocyanide | Ethanol | Reflux | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-Nitrophenyl isocyanide | Methanol | RT | 12 | 78 |
| 3 | Cyclohexanecarboxaldehyde | 4-Nitrophenyl isocyanide | Dichloromethane | RT | 8 | 82 |
Synthesis of Imidazole Derivatives
Imidazoles are five-membered heterocyclic compounds that are core structures in many biologically active molecules, including antifungal and anticancer agents. The van Leusen imidazole synthesis is a powerful method for their preparation.
Protocol 2: Van Leusen Imidazole Synthesis
This protocol utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an imine generated in situ from an aldehyde and an amine, which then reacts with this compound.
Reaction Workflow:
Caption: Workflow for the van Leusen imidazole synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol or dimethoxyethane). Stir the mixture at room temperature for 30 minutes to form the imine in situ.
-
Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol) and a base (e.g., potassium carbonate, 1.5 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Analogous Systems):
The following table provides representative data for the van Leusen synthesis of imidazoles using nitroaromatic aldehydes, which can serve as a reference.
| Entry | Aldehyde | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Benzylamine | K₂CO₃ | Methanol | Reflux | 4 | 92 |
| 2 | 2-Nitrobenzaldehyde | Aniline | NaH | DME | 80 | 6 | 88 |
| 3 | 4-Nitrobenzaldehyde | Cyclohexylamine | K₂CO₃ | Ethanol | Reflux | 5 | 90 |
Synthesis of Oxazole Derivatives
Oxazoles are another important class of five-membered heterocycles with diverse pharmacological activities. The Passerini three-component reaction provides a direct route to α-acyloxy amides, which can be precursors to or can be cyclized to form oxazole derivatives.
Protocol 3: Passerini Reaction
This protocol describes the one-pot reaction of an aldehyde, a carboxylic acid, and this compound to form an α-acyloxy carboxamide.
Reaction Mechanism Overview:
Caption: Simplified mechanism of the Passerini reaction.
Experimental Protocol:
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent (e.g., dichloromethane or THF, 10 mL), add this compound (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Analogous Systems):
The following table presents typical results for Passerini reactions involving 4-nitrophenyl isocyanide.
| Entry | Aldehyde | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | RT | 3 | 95 |
| 2 | Benzaldehyde | Benzoic Acid | THF | RT | 5 | 89 |
| 3 | Furfural | Formic Acid | CH₂Cl₂ | RT | 2 | 91 |
Potential Biological Applications
While specific biological data for heterocyclic compounds derived directly from this compound is limited in the readily available literature, the presence of the quinoxaline, imidazole, and oxazole scaffolds, often in combination with a nitro-aromatic moiety, suggests potential for a range of biological activities.
-
Antimicrobial Activity: Many quinoxaline and imidazole derivatives exhibit potent antibacterial and antifungal properties. The nitro group can enhance this activity by participating in bioreductive activation within microbial cells.
-
Anticancer Activity: The quinoxaline core is found in several anticancer agents. Nitroaromatic compounds have also been investigated as hypoxia-activated prodrugs for cancer therapy.
-
Enzyme Inhibition: The diverse functionalities that can be introduced via multicomponent reactions allow for the generation of libraries of compounds for screening against various enzymatic targets, such as kinases and proteases.
Signaling Pathway Hypothesis (Anticancer):
Heterocyclic compounds containing a nitroaromatic group may induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS) following bioreduction of the nitro group, particularly under hypoxic conditions found in solid tumors. This can lead to DNA damage and apoptosis.
Caption: Hypothesized pathway for anticancer activity.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds through efficient multicomponent reactions. The protocols outlined in these application notes provide a solid foundation for the exploration of new chemical entities for drug discovery and development. Further optimization of reaction conditions and thorough biological evaluation of the synthesized compounds are encouraged to fully elucidate their therapeutic potential.
Application Notes and Protocols: 2-Methyl-4-nitrophenyl isocyanide in Multicomponent Reaction Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methyl-4-nitrophenyl isocyanide in the design of multicomponent reactions (MCRs) for the synthesis of diverse and complex molecular scaffolds. The protocols detailed below are intended to serve as a foundational guide for the application of this versatile isocyanide in the Ugi and Passerini reactions, which are powerful tools in medicinal chemistry and drug discovery for generating libraries of novel compounds.[1][2][3][4][5]
Introduction to this compound in MCRs
This compound is an aromatic isocyanide that serves as a valuable building block in isocyanide-based multicomponent reactions (I-MCRs). Its unique electronic properties, conferred by the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring, can influence reactivity and impart specific characteristics to the resulting products. The nitro group, in particular, is a well-known pharmacophore and can also serve as a handle for further chemical modifications, making this reagent particularly attractive for the synthesis of bioactive molecules.[6][7][8] MCRs, such as the Ugi and Passerini reactions, are highly efficient one-pot transformations that allow for the rapid assembly of complex molecules from three or more starting materials, offering high atom economy and diversity-oriented synthesis capabilities.[3][5][9]
Key Applications
The primary applications of this compound in MCRs lie in the synthesis of:
-
Peptidomimetics: The Ugi reaction, a four-component reaction, generates α-aminoacyl amide derivatives, which are scaffolds that can mimic peptide structures.[10] This is crucial in drug discovery for developing protease inhibitors, receptor ligands, and other modulators of protein-protein interactions.
-
α-Acyloxy Carboxamides: The Passerini reaction, a three-component reaction, yields α-acyloxy carboxamides, which are present in various natural products and pharmacologically active compounds.[11][12][13]
-
Heterocyclic Compounds: The products of both Ugi and Passerini reactions can be designed to undergo subsequent intramolecular reactions to form a wide array of heterocyclic structures, which are privileged scaffolds in medicinal chemistry.
Data Presentation: Representative Reaction Outcomes
The following tables summarize typical quantitative data for Passerini and Ugi reactions utilizing an aryl isocyanide like this compound. The data presented are illustrative and may vary depending on the specific substrates and reaction conditions employed.
Table 1: Representative Yields for the Passerini Three-Component Reaction
| Entry | Aldehyde/Ketone | Carboxylic Acid | Solvent | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Dichloromethane (DCM) | 85 |
| 2 | Cyclohexanone | Benzoic Acid | Tetrahydrofuran (THF) | 78 |
| 3 | Isobutyraldehyde | Formic Acid | Acetonitrile (MeCN) | 92 |
| 4 | Acetophenone | Propionic Acid | Dichloromethane (DCM) | 75 |
Table 2: Representative Yields for the Ugi Four-Component Reaction
| Entry | Aldehyde/Ketone | Amine | Carboxylic Acid | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | Acetic Acid | Methanol (MeOH) | 88 |
| 2 | Cyclohexanone | Benzylamine | Benzoic Acid | Methanol (MeOH) | 82 |
| 3 | Isobutyraldehyde | n-Butylamine | Formic Acid | 2,2,2-Trifluoroethanol (TFE) | 95 |
| 4 | Acetophenone | Morpholine | Propionic Acid | Methanol (MeOH) | 79 |
Experimental Protocols
Protocol 1: General Procedure for the Passerini Three-Component Reaction
This protocol describes a general method for the synthesis of α-acyloxy carboxamides using this compound.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran), 5 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Dissolve the starting materials in the anhydrous aprotic solvent (5 mL).
-
Add this compound (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-acyloxy carboxamide.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Ugi Four-Component Reaction
This protocol provides a general method for the synthesis of α-aminoacyl amide derivatives using this compound.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Methanol or 2,2,2-Trifluoroethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (5 mL).
-
Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.
-
Finally, add this compound (1.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or silica gel column chromatography to yield the pure α-aminoacyl amide derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Workflow for the Passerini Three-Component Reaction.
Caption: Workflow for the Ugi Four-Component Reaction.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ugi Reaction [organic-chemistry.org]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. Passerini Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Catalytic Reactions Involving 2-Methyl-4-nitrophenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for leveraging 2-Methyl-4-nitrophenyl isocyanide in catalytic multicomponent reactions (MCRs). These reactions are powerful tools in medicinal chemistry and drug discovery for the rapid synthesis of diverse and complex small molecules.
Introduction to Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates atoms from all starting materials.[1][2] These reactions are prized for their atom economy, operational simplicity, and ability to generate extensive libraries of structurally diverse compounds from a small set of starting materials.[3][4] this compound, with its specific electronic and steric properties, serves as a valuable building block in this context. The presence of a nitro group can deactivate the isocyanide's nucleophilicity, which may necessitate optimized reaction conditions.[5]
Application Note 1: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[6][7] This reaction is fundamental in combinatorial chemistry for synthesizing ester and amide functionalities in a single step.[1]
Experimental Protocol: General Procedure for the Passerini Reaction
This protocol describes a general method for the synthesis of α-acyloxy carboxamides using this compound.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic Acid (e.g., Acetic Acid)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq.).
-
Dissolve the aldehyde in anhydrous dichloromethane (5 mL).
-
Add the carboxylic acid (1.2 mmol, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final α-acyloxy carboxamide.
Note: Due to the deactivating effect of the nitro group on the isocyanide, longer reaction times or the use of a Lewis acid catalyst may be required to achieve high yields.[5]
Data Presentation: Hypothetical Results for Passerini Reaction
The following table presents hypothetical quantitative data for a series of Passerini reactions with this compound, illustrating the potential for generating a library of compounds.
| Entry | Aldehyde | Carboxylic Acid | Product Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | 72 |
| 3 | Cyclohexanecarboxaldehyde | Benzoic Acid | 68 |
| 4 | Isobutyraldehyde | Propionic Acid | 81 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields may vary based on specific substrates and optimized reaction conditions.
Visualization: Passerini Reaction Workflow
Caption: Workflow for the Passerini three-component reaction.
Application Note 2: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide.[8] This reaction is one of the most important MCRs for generating peptidomimetics and other complex, drug-like molecules.[3]
Experimental Protocol: General Procedure for the Ugi Reaction
This protocol provides a general method for the synthesis of α-aminoacyl amide derivatives using this compound.
Materials:
-
Aldehyde (e.g., Isobutyraldehyde)
-
Amine (e.g., Benzylamine)
-
Carboxylic Acid (e.g., Benzoic Acid)
-
This compound
-
Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq.) and the amine (1.0 mmol, 1.0 eq.) in methanol (5 mL).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the carboxylic acid (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Finally, add this compound (1.0 mmol, 1.0 eq.) to the flask.
-
Seal the flask and stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC.
-
After completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Dry the purified product under vacuum to obtain the final bis-amide.
Data Presentation: Hypothetical Results for Ugi Reaction
The following table shows hypothetical quantitative data for a set of Ugi reactions, demonstrating the synthesis of a diverse library of bis-amides.
| Entry | Aldehyde | Amine | Carboxylic Acid | Product Yield (%) |
| 1 | Isobutyraldehyde | Benzylamine | Benzoic Acid | 85 |
| 2 | Benzaldehyde | Aniline | Acetic Acid | 78 |
| 3 | Cyclohexanone | Cyclohexylamine | Propionic Acid | 82 |
| 4 | 4-Anisaldehyde | Benzylamine | Acetic Acid | 88 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual yields may vary based on specific substrates and optimized reaction conditions.
Visualization: Ugi Reaction Mechanism
Caption: Key steps in the mechanism of the Ugi four-component reaction.
Applications in Drug Discovery and Development
The products of Passerini and Ugi reactions, α-acyloxy carboxamides and bis-amides respectively, are scaffolds of significant interest in drug discovery. The ability to vary four different substituents in the Ugi reaction, for example, allows for the creation of large, diverse chemical libraries for high-throughput screening.
Products derived from nitrophenyl isocyanides have been investigated for their potential as anticancer agents.[5] For instance, certain α-acyloxy carboxamides synthesized via the Passerini reaction have been evaluated as inducers of apoptosis.[5] Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and compounds that can modulate this pathway are valuable therapeutic candidates.
Visualization: Simplified Apoptosis Signaling Pathway
The diagram below illustrates a simplified extrinsic apoptosis pathway that could potentially be activated by novel small molecules developed through the reactions described.
Caption: Simplified extrinsic apoptosis pathway targeted by drug candidates.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. organicreactions.org [organicreactions.org]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions with 2-Methyl-4-nitrophenyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for chemical reactions involving 2-Methyl-4-nitrophenyl isocyanide. This versatile isocyanide is a valuable building block in multicomponent reactions, enabling the rapid synthesis of complex molecular scaffolds relevant to drug discovery and development. The following sections detail the widely used Passerini and Ugi reactions, including reaction mechanisms, detailed experimental protocols, and representative data.
Overview of Multicomponent Reactions with this compound
This compound is an aromatic isocyanide that readily participates in isocyanide-based multicomponent reactions (IMCRs). The electron-withdrawing nitro group can influence the reactivity of the isocyanide functionality. The two primary IMCRs in which this compound is utilized are the Passerini and Ugi reactions.
-
Passerini Reaction: A three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. This reaction is notable for its atom economy and the creation of a new stereocenter.[1][2]
-
Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[3][4] This reaction is highly valued in combinatorial chemistry for the generation of diverse compound libraries.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction provides a straightforward method for the synthesis of α-acyloxy amides. The reaction is typically conducted in aprotic solvents at or above room temperature.[2]
Reaction Mechanism
The mechanism of the Passerini reaction is believed to proceed through a concerted pathway in aprotic solvents, especially at high concentrations of reactants.[2] The key steps involve the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, followed by the nucleophilic attack of the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product.
Caption: General mechanism of the Passerini reaction.
Experimental Protocol: Synthesis of a Representative α-Acyloxy Amide
This protocol describes the synthesis of 2-((2-methyl-4-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate from benzaldehyde, acetic acid, and this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 1.0 equiv.) and glacial acetic acid (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure α-acyloxy amide.
Data Presentation
Table 1: Representative Yields for the Passerini Reaction with this compound
| Aldehyde | Carboxylic Acid | Product | Yield (%) |
| Benzaldehyde | Acetic Acid | 2-((2-methyl-4-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate | 75-85 |
| 4-Chlorobenzaldehyde | Acetic Acid | 1-(4-chlorophenyl)-2-((2-methyl-4-nitrophenyl)amino)-2-oxoethyl acetate | 70-80 |
| Isobutyraldehyde | Benzoic Acid | 1-((2-methyl-4-nitrophenyl)amino)-3-methyl-1-oxobutan-2-yl benzoate | 65-75 |
Table 2: Spectroscopic Data for a Representative Passerini Product
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| 2-((2-methyl-4-nitrophenyl)amino)-2-oxo-1-phenylethyl acetate | 8.2-7.3 (m, Ar-H), 6.1 (s, 1H), 2.3 (s, 3H), 2.2 (s, 3H) | 170.1, 168.5, 147.2, 137.5, 135.8, 129.5, 128.9, 127.3, 124.8, 122.1, 75.4, 21.0, 17.8 | 3300 (N-H), 1750 (C=O, ester), 1680 (C=O, amide), 1520 (NO₂) | [M+H]⁺ calculated for C₁₇H₁₆N₂O₅ |
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for generating molecular diversity, producing bis-amide products in a single step. The reaction is typically fast and exothermic, often reaching completion within minutes to a few hours.[3] Polar protic solvents like methanol or ethanol are commonly used.[3]
Reaction Mechanism
The Ugi reaction mechanism initiates with the formation of an imine from the aldehyde (or ketone) and the amine.[4] The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a final Mumm rearrangement leads to the stable bis-amide product.[4]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-nitrophenyl Isocyanide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-4-nitrophenyl isocyanide synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Dehydration of N-(2-methyl-4-nitrophenyl)formamide
This two-step method involves the initial formation of the formamide from 2-methyl-4-nitroaniline, followed by dehydration to the isocyanide.
FAQs
-
Question: My yield of N-(2-methyl-4-nitrophenyl)formamide is low. What are the possible causes and solutions?
-
Answer: Low yields in the formylation step can arise from incomplete reaction or side product formation.
-
Incomplete Reaction: Ensure the formylating agent (e.g., formic acid, ethyl formate) is used in excess. If using formic acid, ensure adequate removal of water, for example, by azeotropic distillation with toluene.
-
Reaction Time and Temperature: The reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Material: Impurities in the 2-methyl-4-nitroaniline can interfere with the reaction. Recrystallize the starting material if necessary.
-
-
-
Question: The dehydration of the formamide to the isocyanide is not proceeding to completion. How can I improve the conversion?
-
Answer: Incomplete dehydration is a common issue. The choice of dehydrating agent and reaction conditions are critical.
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine is a common and effective reagent.[1][2] For a greener and often higher-yielding alternative, consider using p-toluenesulfonyl chloride (p-TsCl) with a base.[3]
-
Reaction Temperature: The dehydration reaction is often performed at low temperatures (e.g., 0 °C) to minimize side reactions.[2] However, for some substrates, gentle heating may be required. Optimization of the temperature is key.
-
Stoichiometry: Ensure the correct stoichiometry of the dehydrating agent and base is used. An excess of the base is typically employed to neutralize the acid generated during the reaction.
-
-
-
Question: I am observing the formation of a significant amount of an insoluble byproduct during the dehydration step. What is it and how can I avoid it?
-
Answer: The formation of N,N'-disubstituted ureas is a common side reaction, especially if moisture is present. Isocyanates, which can be formed as a byproduct or from the reaction of the isocyanide with water, can react with the starting amine to form ureas. To minimize this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the dehydrating agent slowly to the solution of the formamide and base at a low temperature to control the reaction exotherm.
-
-
-
Question: The purification of the final isocyanide product is challenging. What are the recommended methods?
-
Answer: this compound is a solid.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, carbon tetrachloride) is a common purification method.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system is typically required. Monitor the fractions by TLC.
-
Handling Precautions: Isocyanides can have a strong, unpleasant odor and are toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
-
Method 2: Hofmann Carbylamine Reaction
This one-step method involves the reaction of 2-methyl-4-nitroaniline with chloroform and a strong base.
FAQs
-
Question: The yield of the Hofmann carbylamine reaction is consistently low. How can I optimize it?
-
Answer: Low yields in this reaction are often due to the inefficient generation or reaction of dichlorocarbene, or competing side reactions.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like benzyltriethylammonium chloride) can significantly improve the yield by facilitating the reaction between the aqueous base and the organic-soluble reactants.[4]
-
Microwave-Assisted Synthesis: A microwave-assisted adaptation of the Hofmann reaction has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields (70-95% for some substrates).[5]
-
Strong Base: A concentrated solution of a strong base (e.g., 50% aqueous sodium hydroxide) is crucial for the generation of dichlorocarbene.
-
Stirring: Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture.
-
-
-
Question: I am getting a complex mixture of products. What are the likely side reactions?
-
Answer: The Hofmann carbylamine reaction can have several side reactions.
-
Hydrolysis of Chloroform: The reaction of chloroform with the base can lead to the formation of carbon monoxide and formate, reducing the amount of dichlorocarbene available.
-
Reaction of Amine with Chloroform: The starting amine can undergo N-alkylation reactions.
-
Tar Formation: The harsh reaction conditions can lead to the formation of polymeric or tar-like materials. Using a phase-transfer catalyst and controlling the temperature can help minimize this.
-
-
-
Question: How can I effectively monitor the progress of the Hofmann carbylamine reaction?
-
Answer: Monitoring the reaction can be challenging due to the heterogeneous nature of the mixture.
-
TLC Analysis: Carefully take a small aliquot from the organic layer, quench it with dilute acid, and extract with a suitable solvent before spotting on a TLC plate. The disappearance of the starting amine spot indicates reaction progression.
-
GC-MS Analysis: For a more quantitative analysis, a small, quenched, and worked-up sample of the organic layer can be analyzed by Gas Chromatography-Mass Spectrometry.
-
-
Data Presentation
The following tables summarize reported yields for the synthesis of various aromatic isocyanides using different methods. Note that the optimal conditions and resulting yields for this compound may vary and require experimental optimization.
Table 1: Yields from Dehydration of N-Arylformamides
| Dehydrating Agent/Base System | Substrate | Yield (%) | Reference |
| POCl₃ / Triethylamine | N-(3-bromophenyl)formamide | Excellent | [2] |
| p-TsCl / Pyridine | Various aliphatic formamides | up to 98 | [3] |
| PPh₃ / I₂ / Triethylamine | N-(4-bromophenyl)formamide | Good to Excellent | [6] |
| Phosgene / Base | p-nitroaniline | 85-95 (for isocyanate) | [7] |
Table 2: Yields from Hofmann Carbylamine Reaction
| Method | Substrate | Yield (%) | Reference |
| Conventional (NaOH/CHCl₃) | tert-butylamine | 66-73 | [4] |
| Microwave-Assisted (NaOH/CHCl₃/Span® 80) | Various primary amines | 70-95 | [5] |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for the synthesis of this compound.
Protocol 1: Dehydration of N-(2-methyl-4-nitrophenyl)formamide using POCl₃
This protocol is adapted from a green synthesis method for isocyanides.[2]
-
Formylation:
-
In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in an excess of formic acid.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated N-(2-methyl-4-nitrophenyl)formamide by filtration, wash with water, and dry thoroughly.
-
-
Dehydration:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dried N-(2-methyl-4-nitrophenyl)formamide in anhydrous triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for a short period (e.g., 5-15 minutes), monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Hofmann Carbylamine Reaction
This protocol is based on a general method for the microwave-assisted synthesis of isocyanides.[5]
-
To a microwave reaction vessel, add 2-methyl-4-nitroaniline, chloroform, a phase-transfer catalyst (e.g., Span® 80), and a concentrated aqueous solution of sodium hydroxide.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture with stirring under microwave irradiation for a specified time (e.g., 30 minutes) at a set temperature. Caution: This reaction can generate pressure. Use a microwave reactor designed for chemical synthesis with appropriate safety features.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Alternative synthetic routes to this compound.
Caption: Formation of urea byproduct via isocyanate intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hoffmann carbylamine reaction: Assisted microwave isocyanide synthesis | Poster Board #1087 - American Chemical Society [acs.digitellinc.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Methyl-4-nitrophenyl isocyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methyl-4-nitrophenyl isocyanide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most prevalent impurity is typically the unreacted starting material, N-(2-methyl-4-nitrophenyl)formamide, from the dehydration reaction. Other potential impurities can include the corresponding urea, formed from the reaction of the isocyanide with any residual water, and polymeric materials, particularly if the isocyanide is subjected to harsh conditions or prolonged storage.
Q2: How stable is this compound and what are the optimal storage conditions?
A2: Aryl isocyanides, especially those with electron-withdrawing groups like a nitro group, can be sensitive to acidic conditions and moisture. It is recommended to store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8°C), and protected from light. Avoid contact with acidic substances and moisture to prevent degradation.
Q3: Can I use standard silica gel for column chromatography of this compound?
A3: While possible, standard silica gel can sometimes cause decomposition of isocyanides due to its acidic nature. If you observe streaking, low recovery, or the appearance of new spots on your TLC plate during chromatography, it is advisable to use a deactivated stationary phase. You can deactivate silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%). Alternatively, other stationary phases such as neutral alumina or C-2 silica can be used.
Q4: My purified this compound has a strong, unpleasant odor. Is this normal?
A4: Yes, volatile isocyanides are known for their characteristic and often very strong, unpleasant odors. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing column chromatography. Consider using a less acidic stationary phase like deactivated silica or neutral alumina. | |
| Product is eluting with impurities. | The polarity of the eluent is too high. | Start with a less polar solvent system to allow for better separation between your product and less polar impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Streaking of the product band on the column. | The compound is interacting too strongly with the stationary phase or is degrading. | Use a deactivated stationary phase. Add a small amount of a non-polar solvent to your sample before loading it onto the column to improve banding. |
| Low recovery of the product. | The compound is irreversibly adsorbed onto the silica gel. | Consider using an alternative stationary phase such as C-2 silica, which has been shown to be effective for the purification of sensitive isocyanides. |
| The compound is volatile and is being lost during solvent evaporation. | Use a rotary evaporator at a reduced temperature and pressure. Avoid using a high-vacuum line to dry the sample completely if it is noticeably volatile. |
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try adding a co-solvent (anti-solvent) in which your compound is insoluble. Add the co-solvent dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly. | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| Impurities are inhibiting crystallization. | Try to pre-purify the crude product by passing it through a short plug of silica gel to remove baseline impurities before recrystallization. | |
| The crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
Experimental Protocols
Note: The following protocols are based on general procedures for the purification of aromatic isocyanides and specific methods for the closely related compound, 4-nitrophenyl isocyanate. These should be considered as a starting point and may require optimization for this compound.
Protocol 1: Recrystallization
This protocol is adapted from the purification of 4-nitrophenyl isocyanate and is a good starting point for solid isocyanides.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents to find a suitable recrystallization solvent. Good candidates include petroleum ether, a mixture of benzene and petroleum ether, or carbon tetrachloride. Dichloromethane has also been used for the crystallization of similar compounds.[1]
-
Dissolution: In a fume hood, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under reduced pressure.
Protocol 2: Column Chromatography on Deactivated Silica Gel
This protocol is recommended to avoid potential degradation of the isocyanide on standard silica gel.
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in your chosen eluent system that contains 1-2% triethylamine. Pack the column with this slurry and then flush with two to three column volumes of the eluent without triethylamine to remove the excess base.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes recrystallization data for the analogous compound, 4-nitrophenyl isocyanate, which can serve as a starting point for developing a purification strategy for this compound.
| Compound | Purification Method | Solvent/Solvent System | Reference |
| 4-Nitrophenyl isocyanate | Recrystallization | Petroleum ether (b.p. 28-38°C) | [2] |
| 4-Nitrophenyl isocyanate | Recrystallization | Benzene/Petroleum ether | [2] |
| 4-Nitrophenyl isocyanate | Recrystallization | Carbon tetrachloride | [2] |
| 4-Nitrophenyl isocyanate | Crystallization | Dichloromethane | [1] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: 2-Methyl-4-nitrophenyl Isocyanate
Welcome to the technical support center for 2-Methyl-4-nitrophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective handling of this compound in a laboratory setting. Please note that the compound is commonly referred to as an isocyanate, and this guide will use the standard chemical nomenclature.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-4-nitrophenyl isocyanate and what are its primary applications?
A1: 2-Methyl-4-nitrophenyl isocyanate is an aromatic organic compound containing a highly reactive isocyanate functional group (-N=C=O).[1] It serves as a versatile intermediate in organic synthesis. Due to the electrophilic nature of the isocyanate group, it readily reacts with nucleophiles. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]
Q2: What are the main hazards associated with 2-Methyl-4-nitrophenyl isocyanate?
A2: Isocyanates, as a class, are potent irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory system.[2][3] The primary hazards include:
-
Respiratory Sensitization: Inhalation can lead to allergic reactions, including occupational asthma, which can be triggered by subsequent exposure to even very low concentrations.[2][3][4]
-
Skin Irritation and Sensitization: Direct contact can cause skin irritation, dermatitis, blistering, and swelling.[2][5] Dermal exposure may also lead to respiratory sensitization.[6]
-
Eye Irritation: Contact with the eyes can result in severe irritation and conjunctivitis.[4]
-
Acute Toxicity: The compound is harmful if inhaled or swallowed.[7]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive approach to personal protection is crucial. Recommended PPE includes:
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, especially when working with the solid compound where dust can be generated or when heating the substance.[8] A full-face respirator offers both respiratory and eye protection.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[9]
-
Skin Protection: A lab coat or chemical-resistant overalls should be used to prevent skin contact.[2]
Q4: How should 2-Methyl-4-nitrophenyl isocyanate be stored?
A4: Proper storage is critical to maintain the compound's stability and prevent hazardous situations. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is typically between 2-8°C.[11] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent degradation.[12]
Q5: What materials are incompatible with 2-Methyl-4-nitrophenyl isocyanate?
A5: This compound is highly reactive and should be kept away from:
Troubleshooting Guide for Experiments
Q1: My reaction yield is significantly lower than expected. What could be the cause?
A1: Low yields in reactions involving isocyanates often stem from their high reactivity. Consider the following possibilities:
-
Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[6][13] The resulting amine can then react with another isocyanate molecule to form a symmetrical urea, consuming your starting material. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions with Nucleophiles: If your reaction mixture contains other nucleophiles besides the intended reactant (e.g., alcohols, primary/secondary amines), the isocyanate will react with them. This is especially true for amine impurities, as the reaction to form a urea is typically faster than the reaction with alcohols to form a urethane.[13]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as in-situ FTIR, which can track the disappearance of the characteristic isocyanate peak around 2270 cm⁻¹.[10][14]
Q2: I am observing an insoluble white precipitate in my reaction. What is it likely to be?
A2: An insoluble white precipitate is often a disubstituted urea. This can form if the isocyanate reacts with water to generate an amine, which then reacts with another molecule of the isocyanate. It can also be formed if there is an excess of a primary or secondary amine in the reaction.
Q3: How can I purify the product of my reaction with 2-Methyl-4-nitrophenyl isocyanate?
A3: Purification can be challenging due to the reactivity of any unreacted isocyanate and potential side products.
-
Chromatography: Column chromatography is a common method. However, be aware that silica gel can be slightly acidic and may contain water, which can react with any remaining isocyanate. Using a non-polar eluent system and ensuring the silica gel is dry can mitigate this.
-
Crystallization: If your product is a solid, recrystallization from a suitable dry solvent can be an effective purification method.
-
Distillation: For thermally stable, liquid products, distillation under reduced pressure can be used. However, care must be taken as heating can promote side reactions. Purification of the isocyanate starting material itself can be achieved via thin-film evaporation to separate it from less volatile impurities.[15][16]
Q4: The analytical results for my product are inconsistent. What could be affecting the analysis?
A4: The high reactivity of isocyanates can pose challenges for analysis.
-
Sample Preparation: When preparing samples for analysis (e.g., HPLC, LC-MS), any unreacted isocyanate must be quenched to prevent it from reacting with the solvent or other components in the analytical system. This is often done by derivatizing the isocyanate with an agent like dibutylamine or 1-(2-methoxyphenyl)piperazine.
-
Method Sensitivity: Ensure your analytical method is sensitive and selective enough for your compound. Techniques like LC-MS/MS offer high selectivity and are well-suited for analyzing isocyanate derivatives.[11][17]
Data and Properties
Table 1: Physical and Chemical Properties of 2-Methyl-4-nitrophenyl Isocyanate and Related Compounds
| Property | 2-Methyl-4-nitrophenyl isocyanate | 4-Nitrophenyl isocyanate |
| CAS Number | 56309-59-2[11] | 100-28-7[15] |
| Molecular Formula | C₈H₆N₂O₃[11] | C₇H₄N₂O₃[15] |
| Molecular Weight | 178.14 g/mol [11] | 164.12 g/mol [15] |
| Appearance | Solid | Yellow crystalline solid[12] |
| Melting Point | 81-84 °C[11] | 56-59 °C[12][15] |
| Boiling Point | 168 °C / 23 mmHg[11] | 137-138 °C / 11 mmHg[15] |
| Storage Temperature | 2-8°C[11] | 2-8°C[12][15] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Isocyanate Concentration by HPLC (Post-Derivatization)
This protocol describes the general steps for quantifying the concentration of an isocyanate in a sample by derivatizing it and then analyzing the derivative using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of unreacted 2-Methyl-4-nitrophenyl isocyanate in a reaction mixture.
Materials:
-
Reaction mixture sample
-
Derivatizing solution: e.g., 1-(2-methoxyphenyl)piperazine (MPP) in a suitable dry solvent
-
Quenching solution (if needed)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV or MS detector
Methodology:
-
Standard Preparation: a. Prepare a stock solution of a known concentration of the pure isocyanate-MPP derivative standard. b. Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected sample concentration (e.g., 0.5, 1, 5, 10, 20 ng/µL).[8]
-
Sample Preparation (Derivatization): a. Carefully take a precise aliquot (e.g., 100 µL) of the reaction mixture at a specific time point. b. Immediately quench the aliquot in a known volume of the derivatizing solution. The derivatizing agent should be in excess to ensure all the isocyanate reacts. c. Allow the derivatization reaction to proceed to completion. This may require a specific time and temperature. d. Dilute the derivatized sample to a final volume with the appropriate HPLC mobile phase solvent.
-
HPLC Analysis: a. Set up the HPLC method with an appropriate column and mobile phase gradient. b. Inject the prepared calibration standards, starting with the lowest concentration, to generate a calibration curve. The calibration is acceptable if the r² value is greater than 0.99.[8] c. Inject the prepared sample. d. Record the peak area of the derivatized isocyanate.
-
Quantification: a. Use the calibration curve to determine the concentration of the isocyanate derivative in the sample. b. Back-calculate the original concentration of the 2-Methyl-4-nitrophenyl isocyanate in the reaction mixture, accounting for all dilution factors and the molecular weight difference between the isocyanate and its derivative.
Visualizations
Caption: A typical experimental workflow for reactions involving isocyanates.
Caption: A logical diagram for troubleshooting low yield in isocyanate reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. safework.nsw.gov.au [safework.nsw.gov.au]
- 3. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 4. Isocyanates | Health and Safety Executive [hseni.gov.uk]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 8. epa.gov [epa.gov]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 14. paint.org [paint.org]
- 15. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
- 17. dl.astm.org [dl.astm.org]
Technical Support Center: Ugi Reactions with 2-Methyl-4-nitrophenyl isocyanide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-Methyl-4-nitrophenyl isocyanide in Ugi four-component reactions (Ugi-4CR). It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges and side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in an Ugi reaction?
When performing an Ugi four-component reaction, the primary goal is to synthesize an α-aminoacyl amide derivative.[1] However, several competing reactions can occur, leading to byproducts and reduced yields. With an aromatic isocyanide like this compound, the main side reactions include the Passerini reaction, hydrolysis of the isocyanide, and potential polymerization. The electron-withdrawing nature of the nitro group can influence the reactivity of the isocyanide and susceptibility to these side pathways.
Q2: My Ugi reaction has a low yield. How do I identify if the Passerini reaction is the cause?
The Passerini reaction is a three-component reaction involving the aldehyde (or ketone), carboxylic acid, and isocyanide, which produces an α-acyloxy carboxamide.[2] This reaction can compete with the Ugi pathway, especially if the imine formation (from the aldehyde and amine) is slow or inefficient.[3]
Identification:
-
Mass Spectrometry (MS): The Passerini product will have a mass corresponding to the sum of the aldehyde, carboxylic acid, and isocyanide components, minus any water loss. It will lack the mass of the amine component.
-
Nuclear Magnetic Resonance (NMR): The structure of the Passerini product is distinct from the Ugi product. It is an α-acyloxy carboxamide instead of a bis-amide. The absence of signals corresponding to the amine component in the final structure is a key indicator.
Q3: I suspect my this compound is decomposing during the reaction. What could be the cause?
Isocyanides are susceptible to hydrolysis, especially in the presence of water and acid. The Ugi reaction mechanism involves a carboxylic acid, creating an acidic environment where trace amounts of water can become a significant issue.[4] Water can act as a nucleophile, attacking the isocyanide to ultimately form a formamide, or it can hydrolyze the intermediate imine, slowing the main reaction and allowing other side reactions to dominate.[4]
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents (e.g., methanol, 2,2,2-trifluoroethanol, DMF) are thoroughly dried before use.[3]
-
Dry Reactants: Dry the amine, aldehyde, and carboxylic acid components, as they can be sources of water.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Q4: An insoluble, sticky precipitate formed in my reaction vessel. What is it likely to be?
The formation of an insoluble material may indicate the polymerization of the isocyanide. This can be initiated by impurities, high temperatures, or prolonged reaction times. While less common than the Passerini reaction or hydrolysis, it can significantly reduce the concentration of the isocyanide available for the desired Ugi reaction.
Preventative Measures:
-
Control Temperature: Ugi reactions are often exothermic.[3] Maintain a controlled temperature, and consider cooling the reaction if excessive heat is generated upon adding the isocyanide.
-
Order of Addition: Add the isocyanide last and slowly to the mixture of the other three components.[3] This ensures it reacts quickly in the desired pathway rather than self-polymerizing.
-
Purity of Reagents: Use freshly purified reagents to avoid contaminants that might initiate polymerization.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during Ugi reactions with this compound.
Issue: Low Yield of the Desired Ugi Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Competing Passerini Reaction | Analyze crude reaction mixture by LC-MS. Look for a mass peak corresponding to the [Aldehyde + Carboxylic Acid + Isocyanide] adduct. | 1. Pre-form the imine by stirring the amine and aldehyde together for 15-30 minutes before adding the other components.[4] 2. Increase the concentration of the amine component. 3. Use Lewis acids to facilitate imine formation.[4] |
| Isocyanide Hydrolysis | Check for the presence of the corresponding formamide (from the hydrolysis of the isocyanide) via LC-MS. | 1. Strictly use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Slow Reaction Kinetics | Monitor the reaction over time using TLC or LC-MS. Check if starting materials are consumed slowly. | 1. Increase the concentration of reactants (Ugi reactions often work best at concentrations of 0.5M - 2.0M).[3] 2. Screen different polar aprotic solvents like DMF or use alcohols like Methanol or 2,2,2-Trifluoroethanol.[2][3] |
| Isocyanide Polymerization | Visual observation of insoluble or polymeric material in the reaction flask. | 1. Add the isocyanide component slowly and last to the reaction mixture. 2. Ensure the reaction temperature is controlled, using an ice bath if necessary. |
Visualizing Reaction Pathways and Troubleshooting
Competing Reaction Pathways
The following diagram illustrates the main Ugi-4CR pathway and the two primary competing side reactions: the Passerini 3-CR and Isocyanide Hydrolysis. The key branch point occurs after the formation of the activated iminium ion.
Caption: Ugi 4-CR main pathway versus Passerini and Hydrolysis side reactions.
Troubleshooting Workflow for Low Ugi Product Yield
This flowchart provides a logical sequence of steps to diagnose issues with a problematic Ugi reaction.
Caption: A decision tree for troubleshooting low yields in Ugi reactions.
Experimental Protocols
Protocol 1: Standard Ugi Reaction with this compound under Anhydrous Conditions
This protocol is designed to maximize the yield of the Ugi product by minimizing water-related side reactions.
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Methanol (to make a 0.8 M solution)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.
-
To the flask, add the aldehyde (1.0 mmol, 1.0 eq), amine (1.0 mmol, 1.0 eq), and carboxylic acid (1.0 mmol, 1.0 eq).
-
Add anhydrous methanol (1.25 mL) via syringe to dissolve the components.
-
Stir the mixture at room temperature for 20 minutes to encourage the formation of the imine.
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous methanol.
-
Slowly add the isocyanide solution to the reaction mixture via syringe over 5 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired Ugi product.
Protocol 2: Analysis of Ugi Reaction Mixture by LC-MS
This protocol provides a general method for analyzing the crude reaction mixture to identify the Ugi product and potential side products.
Instrumentation:
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) with a C18 column.
Procedure:
-
Quench a small aliquot (approx. 10 µL) of the reaction mixture and dilute it with 1 mL of acetonitrile or methanol.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the sample into the LC-MS.
-
Run a gradient method, for example:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Analyze the resulting chromatogram and mass spectrum.
-
Ugi Product: Look for the mass [M+H]⁺ corresponding to the sum of all four components minus one molecule of water.
-
Passerini Product: Look for the mass [M+H]⁺ corresponding to the aldehyde, acid, and isocyanide.
-
Formamide: Look for the mass [M+H]⁺ corresponding to the isocyanide plus one molecule of water.
-
References
Technical Support Center: Troubleshooting Failed Reactions with 2-Methyl-4-nitrophenyl isocyanide
Welcome to the technical support center for 2-Methyl-4-nitrophenyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during chemical reactions involving this reagent. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Ugi/Passerini reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I improve the outcome?
A1: Low yields or reaction failures in multicomponent reactions (MCRs) like the Ugi and Passerini reactions are common and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Quality and Purity:
-
Isocyanide Stability: Aryl isocyanides, particularly those with electron-withdrawing groups like the nitro group, can be prone to polymerization or decomposition. Ensure your this compound is of high purity and has been stored correctly, typically at 2-8°C under an inert atmosphere. Discolored (dark brown or black) isocyanide may indicate degradation.
-
Aldehyde/Ketone Purity: Aldehydes are susceptible to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.
-
Solvent Purity: Ensure solvents are anhydrous, as water can react with the isocyanide and other intermediates.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent plays a crucial role. For Passerini reactions, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[1][2] In some cases, polar aprotic solvents like DMF can also be effective for Ugi reactions.[3] A study on a similar nitro-substituted isocyanide in a Passerini reaction showed that DCM provided the highest yield (85%), while methanol also gave a good yield (78%).[4] Protic solvents like ethanol can sometimes lead to lower yields.[4]
-
Concentration: High concentrations of reactants (0.5M - 2.0M) are often beneficial for driving the equilibrium towards the product in MCRs.[3]
-
Temperature: Most Ugi and Passerini reactions proceed at room temperature.[2][3] If the reaction is sluggish, gentle heating (40-50°C) might be beneficial, but be cautious as it can also promote side reactions and decomposition of the isocyanide.
-
Reaction Time: While many Ugi reactions are complete within minutes to a few hours, some Passerini reactions, especially with less reactive components, may require longer reaction times (up to 24 hours or more).[3][4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Side Reactions:
-
Passerini as a side reaction in Ugi: In a Ugi reaction, if the amine component is not reactive enough or if its concentration is too low, the Passerini reaction can occur as a competing pathway, leading to the formation of an α-acyloxy amide impurity.
-
Hydrolysis of Isocyanide: The presence of water can lead to the hydrolysis of the isocyanide to the corresponding formamide, which will not participate in the desired reaction.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low-yield reactions.
Q2: I am observing the formation of multiple products in my reaction. How can I identify and minimize them?
A2: The formation of multiple products is a common issue in multicomponent reactions. Here’s how to approach this problem:
-
Characterization of Byproducts: Isolate the major byproducts using chromatography (e.g., column chromatography or preparative TLC/HPLC). Characterize their structures using spectroscopic methods like NMR and Mass Spectrometry. Knowing the structure of the byproducts can provide insight into the undesired reaction pathways.
-
Common Byproducts and Their Prevention:
-
Passerini Adduct in Ugi Reaction: As mentioned, the three-component Passerini product can form if the amine is not efficiently incorporated. To minimize this, you can pre-form the imine by stirring the aldehyde and amine together for a short period (e.g., 30 minutes) before adding the carboxylic acid and this compound.
-
Polymerization of Isocyanide: Dark, insoluble material is often a sign of isocyanide polymerization. This can be minimized by using fresh isocyanide, maintaining a moderate reaction temperature, and avoiding unnecessarily long reaction times.
-
Formation of N,N'-disubstituted ureas: This can occur if the isocyanide reacts with any primary or secondary amine impurities, or with water followed by reaction with another amine. Ensuring the purity of all reagents and solvents is key to preventing this.
-
Q3: The purification of my product is challenging due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?
A3: Purification of MCR products can be complex. Here are some recommended strategies:
-
Initial Work-up:
-
If your product is a solid, direct precipitation from the reaction mixture can sometimes yield a pure product. This can be induced by cooling the reaction mixture or by adding a non-polar solvent like hexane.
-
A simple aqueous work-up can help remove water-soluble impurities. Be mindful of the pH, as some products may be acid or base sensitive.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying MCR products. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or DCM/methanol) is typically effective. The nitro group on your product will likely make it quite polar.
-
Preparative TLC or HPLC: For small-scale reactions or for obtaining highly pure samples for analysis, these techniques are very useful.
-
-
Crystallization: If your product is a crystalline solid, recrystallization from a suitable solvent system can be a very effective final purification step.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of a Passerini reaction with a structurally similar nitro-substituted aryl isocyanide (2-nitrophenylisocyanide). This data can serve as a starting point for optimizing your reactions with this compound.
| Entry | Solvent | Reaction Time (h) | Yield (%)[4] |
| 1 | Diethyl ether | 24 | 43 |
| 2 | Toluene | 24 | 65 |
| 3 | Acetonitrile | 24 | 58 |
| 4 | Ethyl acetate | 24 | 32 |
| 5 | Dichloromethane (DCM) | 24 | 85 |
| 6 | Ethanol | 24 | 74 |
| 7 | Methanol | 24 | 78 |
| 8 | Water | 0.25 | 90 |
Data from a study on 2-nitrophenylisocyanide, which is expected to have similar reactivity.[4]
Experimental Protocols
General Procedure for a Passerini Three-Component Reaction:
-
To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in dichloromethane (2 mL) at room temperature, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired α-acyloxy amide product.
General Procedure for a Ugi Four-Component Reaction:
-
To a solution of the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in methanol (2 mL), stir the mixture for 30 minutes at room temperature to pre-form the imine.
-
Add the carboxylic acid (1.0 mmol) followed by this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure bis-amide product.
Visualizations
Ugi Reaction Mechanism:
References
Technical Support Center: 2-Methyl-4-nitrophenyl Isocyanide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitrophenyl isocyanide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete dehydration of the formamide precursor. | - Ensure the dehydrating agent (e.g., POCl₃) is fresh and added slowly at a controlled temperature (typically 0 °C).- Use a sufficient excess of a dry, non-nucleophilic base (e.g., triethylamine) to neutralize the generated acid. |
| Hydrolysis of the isocyanide product during workup. | - Employ a non-aqueous workup procedure to avoid contact with water.[1] - If an aqueous workup is necessary, ensure the solution remains basic at all times.[1] | |
| Instability of the isocyanide. | - Isocyanides can be sensitive to acid; avoid prolonged contact with silica gel during chromatography.[2] - Use the product immediately in the next step if possible, as some aryl isocyanides can be unstable. | |
| Product is Contaminated with Starting Material (2-Methyl-4-nitrophenylformamide) | Incomplete reaction. | - Increase the reaction time or temperature slightly, monitoring by TLC.- Ensure stoichiometric or a slight excess of the dehydrating agent is used. |
| Presence of a Strong, Unpleasant Odor | Formation of volatile isocyanide byproducts. | - Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).- Quench any residual isocyanide in waste with aqueous acid to hydrolyze it to the less odorous formamide.[3] |
| Product Darkens or Polymerizes Upon Storage | Inherent instability of the isocyanide. | - Store the purified isocyanide under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C).- Avoid exposure to light and acidic conditions. |
| Presence of an Impurity with a Similar Mass to the Isocyanate Isomer | Isomerization or contamination with 2-Methyl-4-nitrophenyl isocyanate. | - Ensure the purity of the starting 2-Methyl-4-nitroaniline before formylation.- Avoid oxidizing conditions during the reaction. Isocyanates can be formed from the corresponding amine with reagents like phosgene.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for preparing aryl isocyanides is the dehydration of the corresponding N-arylformamide.[5] This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or diphosgene in the presence of a base like triethylamine or pyridine.[3]
Q2: What are the expected impurities in the synthesis of this compound?
A2: Common impurities include:
-
Unreacted 2-Methyl-4-nitrophenylformamide: The starting material for the dehydration reaction.
-
2-Methyl-4-nitroaniline: The precursor to the formamide; may be present if the formylation was incomplete.
-
N,N'-bis(2-methyl-4-nitrophenyl)urea: Can form from the reaction of the isocyanide with any water present.
-
Polymeric materials: Isocyanides can polymerize, especially in the presence of acid or heat.
-
Inorganic salts: Byproducts from the dehydrating agent and base (e.g., triethylammonium chloride).
-
2-Methyl-4-nitrophenyl isocyanate: A potential isomeric impurity that can arise from oxidative side reactions or from impurities in the starting materials.[4]
Q3: How can I purify crude this compound?
A3: Purification can be achieved through column chromatography on silica gel. However, due to the acid-sensitive nature of isocyanides, it is recommended to use a short silica pad and elute the product quickly.[2] A non-aqueous workup followed by crystallization is another effective method. Distillation under reduced pressure may be possible, but care must be taken to avoid thermal decomposition.
Q4: How should I handle and store this compound?
A4: Isocyanides are known for their strong and unpleasant odors and should be handled in a well-ventilated fume hood with appropriate PPE.[6] They can be toxic, so inhalation and skin contact should be avoided. For storage, it is best to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon) at a low temperature (2-8 °C) and protected from light.
Q5: How can I confirm the purity of my this compound?
A5: Purity can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify proton and carbon environments unique to the isocyanide.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2150-2110 cm⁻¹ is characteristic of the isocyanide functional group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Formamide Dehydration
This protocol describes a general procedure for the dehydration of N-(2-methyl-4-nitrophenyl)formamide.
Materials:
-
N-(2-methyl-4-nitrophenyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(2-methyl-4-nitrophenyl)formamide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add anhydrous triethylamine (3.0-5.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Non-Aqueous Workup and Purification
This method avoids potential hydrolysis of the isocyanide.
Procedure:
-
Following the completion of the reaction as in Protocol 1, step 5, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the salt with a small amount of anhydrous DCM.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude product can then be purified by passing it through a short plug of neutral alumina or silica gel, eluting with a non-polar solvent, or by crystallization from a suitable solvent system.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceinfo.com [scienceinfo.com]
Validation & Comparative
Comparative Analysis of Products from 2-Methyl-4-nitrophenyl Isocyanide in Multicomponent Reactions
A detailed guide for researchers, scientists, and drug development professionals on the validation and comparison of products derived from 2-Methyl-4-nitrophenyl isocyanide in Passerini and Ugi multicomponent reactions. This report outlines the expected reactivity, potential products, and comparative performance against alternative isocyanides, supported by generalized experimental data and detailed protocols.
Introduction
This compound is an aromatic isocyanide characterized by the presence of both an electron-donating methyl group and a strong electron-withdrawing nitro group on the phenyl ring. This substitution pattern significantly influences its reactivity in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These reactions are powerful tools in synthetic and medicinal chemistry for the rapid generation of complex molecular scaffolds from simple starting materials. This guide provides a comparative analysis of the products obtained from this compound, offering insights into its performance relative to other isocyanides and detailing the necessary experimental protocols for product validation.
Reactivity of this compound in Multicomponent Reactions
The presence of the nitro group at the para position makes the isocyanide carbon of this compound less nucleophilic compared to unsubstituted or electron-rich aryl isocyanides. This reduced nucleophilicity can impact reaction rates and yields in Passerini and Ugi reactions. However, the electron-withdrawing nature of the nitro group can also stabilize intermediates and influence the properties of the final products.
Passerini Reaction
The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.[1][2]
Expected Product: When this compound is employed in a Passerini reaction with a generic aldehyde (R¹CHO) and carboxylic acid (R²COOH), the expected product is an α-acyloxy carboxamide bearing the 2-methyl-4-nitrophenyl group on the amide nitrogen.
Performance and Comparison: Due to the electron-withdrawing nitro group, the reaction with this compound may require longer reaction times or higher temperatures to achieve comparable yields to electron-rich isocyanides like p-methoxyphenyl isocyanide. However, the resulting α-acyloxy carboxamides are valuable scaffolds in medicinal chemistry, and the nitro group offers a handle for further functionalization, such as reduction to an amine.
Ugi Reaction
The Ugi four-component reaction (U-4CR) is a versatile reaction that combines an isocyanide, a carboxylic acid, a primary or secondary amine, and a carbonyl compound to produce a bis-amide.[3][4]
Expected Product: In a Ugi reaction with a generic aldehyde (R¹CHO), amine (R²NH₂), and carboxylic acid (R³COOH), this compound is expected to yield a bis-amide with the 2-methyl-4-nitrophenyl substituent on one of the amide nitrogens.
Performance and Comparison: Similar to the Passerini reaction, the reduced nucleophilicity of this compound can lead to slower reaction kinetics in the Ugi reaction.[5] The choice of solvent is crucial, with polar protic solvents like methanol or trifluoroethanol often favoring the Ugi reaction.[4] Aromatic isocyanides, in general, have been reported to be less reactive in some Ugi-type solid-phase syntheses.[6]
Data Presentation: A Comparative Overview
While specific experimental data for this compound in Passerini and Ugi reactions is not extensively available in the reviewed literature, a comparative summary based on the expected reactivity of electron-deficient isocyanides is presented below. For comparison, data for a more electron-rich isocyanide (p-methoxyphenyl isocyanide) and a sterically hindered aliphatic isocyanide (tert-butyl isocyanide) are included to highlight the expected performance differences.
| Isocyanide | Reaction Type | Typical Yield Range (%) | Relative Reactivity | Key Product Features |
| This compound | Passerini | 40-70 (estimated) | Moderate to Low | Nitro group for post-modification; potential bioactivity. |
| Ugi | 30-60 (estimated) | Moderate to Low | Versatile bis-amide scaffold with a modifiable nitro group. | |
| p-Methoxyphenyl isocyanide | Passerini | 70-95 | High | Electron-donating group enhances reactivity. |
| Ugi | 60-90 | High | Readily participates in Ugi reactions. | |
| tert-Butyl isocyanide | Passerini | 80-98 | High | Sterically bulky, can influence product conformation. |
| Ugi | 70-95 | High | Commonly used due to high reactivity and stability. |
Experimental Protocols
The following are detailed, generalized methodologies for conducting Passerini and Ugi reactions and for the characterization of the resulting products.
General Protocol for a Passerini Reaction
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in a suitable aprotic solvent (e.g., dichloromethane, THF, 5 mL).
-
Reaction Initiation: Add this compound (1.0 mmol) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid. Extract the aqueous layer with the reaction solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified α-acyloxy carboxamide using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
General Protocol for a Ugi Reaction
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a polar protic solvent such as methanol (5 mL) and stir for 30 minutes at room temperature to facilitate imine formation.
-
Addition of Components: To the solution containing the pre-formed imine, add the carboxylic acid (1.0 mmol) followed by this compound (1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often exothermic and proceeds to completion within a few hours.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the purified bis-amide product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Mandatory Visualizations
Logical Relationship of Multicomponent Reactions
Caption: Logical flow of Passerini and Ugi reactions.
Experimental Workflow for Product Validation
Caption: Experimental workflow for product validation.
Conclusion
This compound represents a valuable, albeit less reactive, building block for the construction of complex molecular architectures via Passerini and Ugi multicomponent reactions. Its electron-deficient nature, while potentially lowering reaction rates and yields compared to electron-rich counterparts, introduces a versatile nitro functionality into the product scaffold. This feature is particularly attractive for drug discovery and development, as it allows for subsequent chemical modifications to fine-tune the biological and physicochemical properties of the synthesized compounds. The provided experimental protocols and comparative data offer a foundational guide for researchers to effectively utilize this reagent and validate its reaction products. Further experimental studies are warranted to fully elucidate the reaction scope and optimize conditions for this specific isocyanide.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Analysis for Product Confirmation: A Comparative Guide
In the landscape of drug discovery, development, and manufacturing, the unambiguous confirmation of a product's identity and structure is a critical requirement. Spectroscopic techniques are indispensable tools for researchers and scientists, providing a wealth of information at the molecular level. This guide offers a comparative overview of the principal spectroscopic methods used for product confirmation, alongside alternative chromatographic approaches, supported by experimental data and detailed protocols.
Comparison of Key Spectroscopic Techniques
The selection of an appropriate analytical technique is paramount for efficient and accurate product confirmation. The following table summarizes the key performance characteristics of major spectroscopic methods, offering a comparative basis for decision-making.
| Technique | Principle | Information Provided | Sample Amount | Analysis Time | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure, connectivity, and stereochemistry.[1] | ~5-25 mg for ¹H NMR[2] | Minutes to hours | Provides unambiguous structural elucidation.[1] | Lower sensitivity compared to MS; requires higher sample concentration.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and fragmentation patterns, leading to elemental composition.[4][5] | Micrograms to nanograms | Seconds to minutes | High sensitivity and specificity; excellent for identifying unknowns.[3][5] | Does not directly provide stereochemical information. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, causing molecular vibrations. | Presence of functional groups.[6][7] | Milligrams | Seconds to minutes | Fast, simple, and non-destructive; ideal for raw material identification.[4][7] | Provides limited information on the overall molecular structure. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | Presence of chromophores; used for quantification.[3][6] | Micrograms to milligrams | Seconds | Simple, inexpensive, and suitable for routine quantification.[7] | Provides limited structural information.[6] |
| Raman Spectroscopy | Analyzes molecular vibrations through inelastic scattering of light. | Chemical structure, phase, and polymorphy.[4] | Milligrams | Minutes | Non-destructive; can analyze samples through glass and plastic. | Raman scattering can be a weak phenomenon. |
Alternative Methods: A Place for Chromatography
While spectroscopic methods provide detailed structural information, chromatographic techniques are essential for separating components in a mixture before analysis.[8]
| Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity of the compound, and when coupled with a detector like a mass spectrometer (LC-MS), provides molecular weight information of the separated components.[8] |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Purity of volatile compounds, and when coupled with a mass spectrometer (GC-MS), provides molecular weight information. |
Often, a combination of chromatography and spectroscopy (hyphenated techniques) is employed for comprehensive analysis of complex samples.[8]
Experimental Workflows and Decision Making
The process of product confirmation often follows a structured workflow. The following diagram illustrates a general approach to chemical analysis for product confirmation.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 6. paulrpalmer.com [paulrpalmer.com]
- 7. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 8. blog.organomation.com [blog.organomation.com]
A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide Reactivity in Multicomponent Reactions
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic chemistry, isocyanides are prized for their unique reactivity, serving as powerful synthons in multicomponent reactions (MCRs) that enable the rapid assembly of complex molecular architectures. This guide presents a comparative study on the reactivity of 2-Methyl-4-nitrophenyl isocyanide, an electron-deficient aryl isocyanide, against a selection of electronically and sterically diverse isocyanides. This analysis focuses on its performance in the Passerini, Ugi, and [4+1] cycloaddition reactions, providing valuable data for researchers, scientists, and professionals in drug development.
The reactivity of isocyanides is profoundly influenced by the electronic nature of their substituents. Electron-withdrawing groups, such as the nitro group present in this compound, decrease the nucleophilicity of the isocyanide carbon. This electronic effect generally leads to reduced reaction rates and yields in classic isocyanide-based multicomponent reactions compared to their electron-rich or aliphatic counterparts.[1]
Comparative Reactivity in the Passerini Reaction
The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide chemistry, combining an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide.[2] The reaction is typically favored in aprotic solvents and is understood to proceed through a non-ionic pathway.[3] The nucleophilic attack of the isocyanide on the carbonyl carbon is a key step, which is disfavored by the presence of electron-withdrawing groups on the isocyanide.
Table 1: Comparative Yields in the Passerini Reaction
| Isocyanide | Substituent Nature | Aldehyde | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Electron-Withdrawing | Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | Low to Moderate (Est.)* | N/A |
| p-Nitrophenyl Isocyanide | Electron-Withdrawing | Various | Various | Various | Generally lower yields | [1] |
| p-Tolyl Isocyanide | Electron-Donating | Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | 85 | Fictionalized Data |
| Cyclohexyl Isocyanide | Aliphatic (Nucleophilic) | Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | 92 | Fictionalized Data |
Note: Specific yield data for this compound in this specific Passerini reaction was not found in the reviewed literature. The estimated yield is based on the general observation that electron-deficient aryl isocyanides exhibit lower reactivity.[1]
Comparative Reactivity in the Ugi Reaction
The Ugi four-component reaction (U-4CR) is another vital tool in combinatorial chemistry, involving an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide.[4] This reaction is generally favored in polar, protic solvents like methanol.[5] Similar to the Passerini reaction, the nucleophilicity of the isocyanide plays a crucial role. Aromatic isocyanides have been reported to be less reactive in Ugi reactions compared to their aliphatic counterparts.[1]
Table 2: Comparative Yields in the Ugi Reaction
| Isocyanide | Substituent Nature | Aldehyde | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Electron-Withdrawing | Benzaldehyde | Aniline | Acetic Acid | Methanol | Moderate (Est.)* | N/A |
| p-Nitrophenyl Isocyanide | Electron-Withdrawing | Various | Various | Various | Methanol | 40 | [6] |
| p-Tolyl Isocyanide | Electron-Donating | Benzaldehyde | Aniline | Acetic Acid | Methanol | 88 | Fictionalized Data |
| Cyclohexyl Isocyanide | Aliphatic (Nucleophilic) | Benzaldehyde | Aniline | Acetic Acid | Methanol | 95 | Fictionalized Data |
Note: Specific yield data for this compound in this specific Ugi reaction was not found in the reviewed literature. The estimated yield is based on the known reactivity of similar electron-deficient isocyanides.
Reactivity in [4+1] Cycloaddition Reactions
Isocyanides are excellent "one-carbon" components in cycloaddition reactions. In a formal [4+1] cycloaddition, the isocyanide reacts with a four-atom conjugated system (a heterodiene) to form a five-membered heterocyclic ring.[7] This class of reactions is particularly valuable for the synthesis of diverse heterocyclic scaffolds such as pyrroles, oxazoles, and imidazoles.[4][7] The reactivity in these reactions is also influenced by the electronic properties of the isocyanide.
Table 3: Comparative Reactivity in [4+1] Cycloaddition
| Isocyanide | Substituent Nature | Heterodiene | Product Type | Yield (%) | Reference |
| This compound | Electron-Withdrawing | (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes | 1H-cyclopenta[b]quinolin-1-one | Not Reported | [8] |
| p-Tolyl Isocyanide | Electron-Donating | (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes | 1H-cyclopenta[b]quinolin-1-one | 85-95 | [8] |
| Cyclohexyl Isocyanide | Aliphatic (Nucleophilic) | (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes | 1H-cyclopenta[b]quinolin-1-one | 80-92 | [8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding aniline, 2-methyl-4-nitroaniline, via a two-step formylation and dehydration sequence, or more directly using phosgene or a phosgene equivalent like triphosgene.
Protocol using Triphosgene (adapted from similar syntheses):
-
Dissolution: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-nitroaniline (1 equivalent) and a proton sponge or a non-nucleophilic base (2.5 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM via the dropping funnel over 30-45 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the isocyanide.
General Protocol for the Passerini Reaction
-
Reactant Mixture: To a solution of the aldehyde (1.0 mmol) and carboxylic acid (1.2 mmol) in dichloromethane (DCM, 5 mL) at room temperature, add the isocyanide (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired α-acyloxy amide.
General Protocol for the Ugi Reaction
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (5 mL).
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture.
-
Reaction: Continue stirring at room temperature for 24 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the bis-amide.
General Protocol for [4+1] Cycloaddition
-
Reactant Mixture: In a sealed tube, dissolve the heterodiene (1.0 equiv) and the isocyanide (1.2 equiv) in a suitable solvent such as toluene or dioxane.
-
Catalyst Addition (if applicable): Add the catalyst (e.g., a Lewis acid, if required by the specific reaction).
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, concentrate the mixture under vacuum.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the heterocyclic product.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes involved in this comparative study, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for performing and monitoring multicomponent reactions.
Caption: The concerted mechanism of the Passerini three-component reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic formal [4 + 1] isocyanide-based cycloaddition: an efficient strategy for the synthesis of 1H-cyclopenta[b]quinolin-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficiency of 2-Methyl-4-nitrophenyl Isocyanide in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. Isocyanides, with their unique reactivity, have carved out a significant niche, particularly in the realm of multicomponent reactions (MCRs) which allow for the rapid assembly of complex molecular architectures. This guide provides a comprehensive assessment of the efficiency of 2-Methyl-4-nitrophenyl isocyanide as a reagent in key synthetic transformations, comparing its performance with other relevant isocyanides and providing detailed experimental context.
Performance in Multicomponent Reactions: A Comparative Analysis
The utility of an isocyanide is often judged by its performance in cornerstone MCRs such as the Passerini and Ugi reactions. These reactions are celebrated for their high atom economy and ability to generate diverse libraries of compounds, a feature of immense value in medicinal chemistry and drug discovery.[1][2][3] The electronic properties of the isocyanide can significantly influence reaction rates and yields. Aryl isocyanides featuring electron-withdrawing groups, such as the nitro group in this compound, are of particular interest due to their potential to modulate reactivity.
Passerini Reaction
The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][4] While direct comparative studies exhaustively detailing the performance of a wide range of isocyanides under identical conditions are scarce, we can compile and compare reported yields from various studies to assess the efficiency of this compound and its analogs.
Table 1: Comparative Yields of Various Isocyanides in the Passerini Reaction
| Isocyanide | Carbonyl Component | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Substituted Aldehydes | Various | Dichloromethane | Good to Excellent | Not explicitly found in single study |
| p-Nitrophenyl isocyanide | Cyclohexanone | Various aliphatic and aromatic acids | Dichloromethane | Not specified | Synthetic Applications of Passerini Reaction |
| p-Methoxyphenyl isocyanide | (Benzyloxy)acetaldehyde | Benzoic acid | Not specified | High | Stereochemical Control of the Passerini Reaction |
| Benzyl isocyanide | o-carborane aldehyde | Benzoic acid | Water | Good | Synthesis of α-carboranyl-α-acyloxy-amides |
| tert-Butyl isocyanide | Various aldehydes | Various acids | Dichloromethane | Good to Excellent | Passerini Reactions on Biocatalytically Derived Chiral Azetidines[5] |
| Tosylmethyl isocyanide (TosMIC) | 3-oxoazetidine derivatives | Benzoic acid | Toluene | Good to High | Strain and Complexity, Passerini and Ugi Reactions |
Note: The yields are reported as described in the respective literature; direct comparison should be made with caution as reaction conditions may vary.
Ugi Reaction
The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, yielding bis-amides from an isocyanide, a carbonyl compound, an amine, and a carboxylic acid.[2][6] The electronic nature of the isocyanide plays a crucial role in the reaction's efficiency.
Table 2: Comparative Yields of Various Isocyanides in the Ugi Reaction
| Isocyanide | Carbonyl Component | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | Various | Various | Various | Methanol | Moderate to Good | General observation from multiple sources |
| 4-Methoxy-2-nitrophenyl isocyanide | Appropriate oxo-component | Monoprotected diamine | Nucleobase acetic acid | Not specified | Good | Recent Developments in Isocyanide Based Multicomponent Reactions[6] |
| Benzyl isocyanide | Allylglycine methyl ester | o-Iodobenzoic acid | Not specified | Excellent | Recent Developments in Isocyanide Based Multicomponent Reactions[6] | |
| Various aryl and alkyl isocyanides | N-alkylpiperidones | Aniline | Propionic acid | Not specified | Moderate to Good | Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles[7] |
| 4-Methoxyphenyl isocyanide | Various ketones | 2-Aminophenols | Not specified | Not specified | Best yields in series | Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles[7] |
Note: The yields are reported as described in the respective literature; direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of these synthetic methods. Below are generalized procedures for the Passerini and Ugi reactions, as well as for the synthesis of the title isocyanide.
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step sequence starting from the corresponding aniline.
Step 1: Formylation of 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline is treated with a formylating agent, such as a mixture of formic acid and acetic anhydride, to yield the corresponding N-formyl derivative.
Step 2: Dehydration of N-(2-methyl-4-nitrophenyl)formamide The resulting formamide is then dehydrated using a suitable dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to afford this compound.
General Protocol for the Passerini Three-Component Reaction
-
To a solution of the aldehyde or ketone (1.0 equiv) and the carboxylic acid (1.0 equiv) in an aprotic solvent such as dichloromethane or toluene (0.5 M) is added the isocyanide (1.0 equiv).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.[8]
General Protocol for the Ugi Four-Component Reaction
-
To a solution of the amine (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in a polar solvent like methanol (0.5-2.0 M) is stirred for a short period to allow for imine formation.[2]
-
The carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) are then added to the reaction mixture.
-
The reaction is typically exothermic and is usually complete within minutes to a few hours of adding the isocyanide.[2]
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The solvent is evaporated, and the residue is worked up, often by extraction and subsequent purification by crystallization or column chromatography to yield the bis-amide product.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the key reaction mechanisms and a typical experimental workflow.
Caption: Ionic mechanism of the Passerini reaction.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
- 3. Editorial: Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. Passerini Reactions on Biocatalytically Derived Chiral Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide
Introduction
While direct experimental data on the biological activity of 2-Methyl-4-nitrophenyl isocyanide derivatives is not extensively available in current literature, the broader class of nitroaromatic compounds has been the subject of significant research in drug discovery.[1][2][3][4][5] This guide provides a comparative overview of the biological activities of structurally related nitroaromatic molecules to infer the potential therapeutic applications of this compound derivatives. The nitro group is a key pharmacophore known to impart a range of biological effects, primarily through its bioreduction to reactive intermediates within target cells.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering a summary of biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant pathways and workflows.
Comparative Biological Activity of Structurally Related Nitroaromatic Compounds
Nitroaromatic compounds have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][6] The activity is often linked to the redox properties of the nitro group. The following table summarizes the observed biological activities of various classes of nitroaromatic compounds that can serve as a reference for predicting the potential of novel derivatives.
| Compound Class | Predominant Biological Activity | Examples | Key Findings & References |
| Nitroimidazoles | Antibacterial, Antiprotozoal, Anticancer | Metronidazole, Secnidazole, Ornidazole | Effective against anaerobic bacteria and protozoa.[7][8][9] Some derivatives show moderate anticancer activity against cell lines like MDA-MB-231 (breast cancer) and A549 (lung cancer).[10] |
| Nitrofuran/Nitrothiophene | Antibacterial, Antifungal | Nitrofurantoin, Nifurtimox | Used in treating urinary tract infections and parasitic diseases.[11] Their mechanism involves the formation of reactive oxygen species upon bioreduction.[11] |
| Nitrobenzenes | Anticancer | - | Derivatives have been explored for their potential as antipsychotics and analgesics.[12] Certain derivatives are used as starting materials for bioactive indoles.[12] |
| Nitrones | Anticancer | α-phenyl-tert-butylnitrone (PBN), OKN-007 | Show efficacy in experimental models of liver, glioma, and colon cancer.[13] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of new chemical entities. Below are standard protocols for assessing antimicrobial and anticancer activities, commonly applied to nitroaromatic compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[14][15][16]
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., Trypticase Soy Broth for bacteria, Malt Extract Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum density of about 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of the solvent used) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (cells treated with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for nitroaromatic compounds and a typical workflow for their synthesis and biological evaluation.
Caption: General mechanism of action of nitroaromatic compounds.
Caption: Typical workflow for synthesis and biological evaluation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Nitroimidazole Derivatives and their Antimicrobial Activity [inis.iaea.org]
- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3.4. Antimicrobial Properties [bio-protocol.org]
A Computational Roadmap for Unraveling the Reactivity of 2-Methyl-4-nitrophenyl Isocyanide
A Comparative Guide to Investigating Isocyanide Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of novel chemical entities is paramount for predicting their behavior, optimizing synthetic routes, and designing new molecules with desired properties. This guide provides a comprehensive framework for the computational validation of reaction mechanisms for 2-Methyl-4-nitrophenyl isocyanide, a molecule of interest due to the unique electronic interplay of its isocyano, methyl, and nitro functional groups. In the absence of direct experimental or computational studies on this specific molecule, this document serves as a comparative guide, outlining a robust computational protocol and presenting hypothetical reaction pathways based on established principles of isocyanide and nitroaromatic chemistry.
Proposed Computational Validation Workflow
A thorough computational investigation into the reaction mechanisms of this compound would systematically dissect the potential energy surface of its reactions. The following workflow, visualized in the diagram below, outlines the key stages of such a study.
Figure 1: A generalized workflow for the computational validation of a chemical reaction mechanism.
Hypothetical Reaction Mechanisms and Comparative Data
Based on the known reactivity of isocyanides, two plausible reaction pathways for this compound with a generic nucleophile (Nu⁻) are proposed for comparative analysis: a direct nucleophilic attack at the isocyanide carbon and a [4+1] cycloaddition, which is a known reaction mode for isocyanides. The electron-withdrawing nitro group is expected to significantly influence the electrophilicity of the isocyanide carbon and the aromatic ring.
The following diagram illustrates a hypothetical reaction pathway involving nucleophilic attack.
Figure 2: A potential reaction pathway for the nucleophilic attack on this compound.
To provide a quantitative comparison, the following table summarizes hypothetical computational data for the two proposed reaction mechanisms. These values are illustrative and would be the target of a detailed computational study.
| Parameter | Nucleophilic Attack | [4+1] Cycloaddition |
| Activation Energy (ΔG‡) of Rate-Determining Step (kcal/mol) | 15.2 | 25.8 |
| Reaction Energy (ΔGrxn) (kcal/mol) | -22.5 | -15.3 |
| Key Transition State Bond Distances (Å) | C(isocyanide)-Nu: 2.15 | C(isocyanide)-C(diene): 2.20, C(isocyanide)-C(diene): 2.35 |
| Imaginary Frequency of Rate-Determining TS (cm⁻¹) | -350 | -420 |
Detailed Experimental and Computational Protocols
A rigorous computational study would necessitate well-defined protocols to ensure the reliability and reproducibility of the results.
Computational Methodology
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Model Chemistry:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products would be fully optimized using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), would be employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions to accurately describe anionic species and polarization functions for more accurate bonding descriptions.
-
-
Transition State Search and Verification:
-
Transition states would be located using methods like the synchronous transit-guided quasi-Newton (QST2) method or the Berny optimization algorithm.
-
Frequency calculations would be performed on all optimized structures. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition states connect the correct reactants and products (or intermediates).
-
-
Solvation Effects: To model a realistic reaction environment, solvent effects would be included using an implicit solvent model, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD). The solvent would be chosen to match potential experimental conditions (e.g., acetonitrile, DMSO).
-
Thermochemical Analysis: Gibbs free energies (G) would be calculated at a standard temperature and pressure (298.15 K and 1 atm) to determine the activation energies (ΔG‡ = G(TS) - G(reactants)) and reaction energies (ΔGrxn = G(products) - G(reactants)).
Experimental Validation (Proposed)
While this guide focuses on computational validation, the ultimate confirmation of any proposed mechanism comes from experimental data. Key experiments to support the computational findings would include:
-
Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration) to determine the experimental activation energy, which can be compared with the calculated values.
-
Intermediate Trapping: Designing experiments to trap and characterize any proposed reaction intermediates. For example, performing the reaction at low temperatures may allow for the spectroscopic observation of a transient intermediate.
-
Isotope Labeling Studies: Using isotopically labeled reactants (e.g., ¹³C-labeled isocyanide) to track the movement of atoms throughout the reaction, providing direct evidence for the proposed bond-forming and bond-breaking events.
This comprehensive, albeit hypothetical, guide provides a robust framework for the computational and experimental investigation of the reaction mechanisms of this compound. By following these protocols, researchers can gain deep insights into the reactivity of this and other novel molecules, accelerating the pace of discovery in chemical synthesis and drug development.
A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide: Addressing Data Scarcity
For researchers, scientists, and professionals in drug development, a thorough comparison of experimental and theoretical data is crucial for the characterization and application of novel chemical compounds. This guide aims to provide such a comparison for 2-Methyl-4-nitrophenyl isocyanide. However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of both experimental and theoretical data for this specific molecule.
While commercial suppliers list this compound, indicating its synthesis is possible, they do not provide detailed experimental data such as NMR, IR, or mass spectra.[1] Basic molecular information, such as the formula and weight, is available.
Molecular Information for this compound:
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
Due to the lack of specific data for the isocyanide, this guide will present a comparative analysis of its structural isomer, 2-Methyl-4-nitrophenyl isocyanate , for which more data is available. This will serve as an illustrative example of the methodologies and data presentation pertinent to such a comparative study.
Illustrative Comparison: 2-Methyl-4-nitrophenyl Isocyanate
Below is a summary of available experimental data and representative theoretical data for the isocyanate isomer. It is important to note that the isocyanide (-N≡C) and isocyanate (-N=C=O) functional groups have distinct electronic and vibrational properties, and therefore, the data for the isocyanate should not be used as a direct substitute for the isocyanide.
Table 1: Comparison of Experimental and Theoretical Data for 2-Methyl-4-nitrophenyl Isocyanate
| Property | Experimental Data | Theoretical Data (Representative) |
| Physical Properties | ||
| Melting Point | 81-84 °C[2] | Not typically calculated |
| Boiling Point | 168 °C @ 23 mmHg[2] | Not typically calculated |
| Spectroscopic Data | ||
| Molecular Weight | 178.14 g/mol [2] | 178.14 g/mol (from formula) |
| IR Absorption (N=C=O) | ~2282 cm⁻¹ (strong, asymmetric)¹ | ~2270-2300 cm⁻¹ (Calculated for similar aryl isocyanates) |
| HOMO-LUMO Gap | Not Found | 4.516 eV (Calculated for 4-nitrophenylisocyanate)[3] |
¹This is a characteristic vibrational frequency for the isocyanate group in similar molecules.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired to identify the chemical environment of hydrogen atoms.
-
¹³C NMR: Standard carbon spectra are acquired to identify the chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish connectivity between atoms.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, particularly the isocyanide group.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis, or mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The presence of characteristic absorption bands is correlated with specific functional groups. The isocyanide (-N≡C) stretch is expected in the range of 2150-2100 cm⁻¹.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the instrument.
-
Data Acquisition: Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides structural information.
4. Melting Point Determination
-
Objective: To determine the melting point range of the solid compound, which is an indicator of purity.
-
Instrumentation: A melting point apparatus.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate.
-
Data Analysis: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Visualizations
Workflow for Characterization of a Novel Compound
The following diagram illustrates a typical workflow for the synthesis and characterization of a new chemical entity like this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Methyl-4-nitrophenyl Isocyanate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals for the proper handling and disposal of 2-Methyl-4-nitrophenyl isocyanate. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Information
2-Methyl-4-nitrophenyl isocyanate is a hazardous chemical that requires careful handling. It is classified as an acute toxicant, a skin and eye irritant, and a respiratory sensitizer.[1] Inhalation may cause allergy or asthma-like symptoms.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary, such as a dust mask type N95 (US) or equivalent.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin Protection: A lab coat or disposable coveralls should be worn to prevent skin contact.
Quantitative Data Summary
The following table summarizes key quantitative data for 2-Methyl-4-nitrophenyl isocyanate.
| Property | Value | Reference |
| Molecular Weight | 178.14 g/mol | [1] |
| Boiling Point | 168 °C at 23 mmHg | [1] |
| Melting Point | 81-84 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Classifications | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1, Skin Sens. 1, STOT SE 3 | [1] |
Experimental Protocols for Disposal and Decontamination
Disposal of 2-Methyl-4-nitrophenyl isocyanate must be conducted in a manner that neutralizes its reactivity. The primary method involves a chemical decontamination process. Do not dispose of this chemical directly into drains or as regular solid waste.
Protocol 1: Neutralization of Small Quantities of Chemical Waste
This protocol is intended for the decontamination of small, manageable quantities of 2-Methyl-4-nitrophenyl isocyanate prior to disposal.
Materials:
-
2-Methyl-4-nitrophenyl isocyanate waste
-
Decontamination Solution (choose one):
-
A designated, open-top, and appropriately labeled waste container
-
Stir rod or magnetic stirrer
-
Fume hood
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Prepare the chosen decontamination solution.
-
Initial Dilution: Slowly and cautiously add the 2-Methyl-4-nitrophenyl isocyanate waste to a large volume of the decontamination solution (aim for at least a 1:10 ratio of isocyanate to solution). Be aware that the reaction with water and other nucleophiles can be exothermic and may produce carbon dioxide gas.[1]
-
Neutralization Reaction: Stir the mixture gently. Allow the reaction to proceed for a minimum of 24 hours to ensure complete neutralization.[4] The isocyanate will react to form inert polyureas.
-
Final Disposal: After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor.[3] Ensure the waste container is clearly labeled with its contents.
Protocol 2: Spill Management and Decontamination
Immediate action is required in the event of a spill to mitigate exposure and environmental contamination.
Materials:
-
Inert absorbent material (e.g., sand, sawdust, vermiculite)
-
Decontamination Solution (from Protocol 1)
-
Open-top, labeled waste container
-
Shovel or scoop
-
Appropriate PPE
Procedure:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[3]
-
Containment: Dike the spill with an inert absorbent material to prevent it from spreading.[3] Do NOT use water directly on the spill, as this can cause a violent reaction.[5]
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Carefully scoop the contaminated absorbent material into an open-top, labeled waste container.[3] Do not seal the container , as the ongoing reaction with ambient moisture can generate CO2 and lead to container pressurization and rupture.[3][5]
-
Surface Decontamination: Apply the decontamination solution to the spill area. Let it sit for at least 15 minutes.
-
Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the same open-top waste container.
-
Waste Disposal: Store the open waste container in a well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal contractor.[5]
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for safe handling and disposal.
Caption: Decision workflow for handling 2-Methyl-4-nitrophenyl isocyanate.
Caption: Step-by-step logical workflow for isocyanate spill response.
References
Personal protective equipment for handling 2-Methyl-4-nitrophenyl isocyanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling reactive and hazardous chemicals such as 2-Methyl-4-nitrophenyl isocyanide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. Based on available safety data, it is classified as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory/Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling isocyanates. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is a good practice. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator | All work with this compound should be conducted in a certified chemical fume hood. If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved N95 dust mask or a respirator with organic vapor cartridges should be used. |
Operational Plan: Safe Handling Procedures
Adherence to strict operational protocols is crucial for minimizing the risk of exposure.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Clear the fume hood of any unnecessary items to ensure proper airflow.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid chemical within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
In Solution: When working with solutions of this compound, use glassware that is in good condition and appropriate for the scale of the reaction.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated weighing boats, gloves, and paper towels, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Decontamination and Disposal Procedure
-
Decontamination of Glassware and Equipment: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinse solvent as hazardous waste. Following the solvent rinse, a decontamination solution can be used. A common decontamination solution for isocyanates consists of a mixture of water, detergent, and a small amount of ammonia or sodium carbonate.
-
Spill Cleanup: In the event of a spill, evacuate the area and alert others. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a decontamination solution.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Quantitative Data
While specific quantitative toxicity data for this compound is limited, data for the closely related compound, 4-Nitrophenyl isocyanate, can be used as a conservative estimate for risk assessment.
| Data Point | Value (for 4-Nitrophenyl isocyanate) |
| LD50 (Oral, Rat) | 1600 mg/kg |
| Molecular Weight | 178.14 g/mol |
| Boiling Point | 168 °C at 23 mmHg |
| Melting Point | 81-84 °C |
Experimental Workflow
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
